3-(Benzyloxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLJYPKYWISHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427866 | |
| Record name | 3-(benzyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-64-6 | |
| Record name | 3-(Benzyloxy)propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide to 3-(Benzyloxy)propan-1-amine (CAS: 16728-64-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzyloxy)propan-1-amine, a versatile bifunctional molecule identified by the CAS number 16728-64-6. The document details its core physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its significant applications as a key building block in medicinal chemistry and drug development. Emphasis is placed on its role as an intermediate in the synthesis of novel bioactive compounds, including those with potential antiproliferative and antibacterial activities. Detailed experimental methodologies, spectroscopic data, and safety protocols are presented to support researchers in its effective and safe utilization.
Core Compound Identification
-
CAS Number: 16728-64-6[1]
-
IUPAC Name: this compound
-
Synonyms: 3-Benzyloxypropylamine, 3-(Phenylmethoxy)propan-1-amine
-
Molecular Formula: C₁₀H₁₅NO[1]
-
Chemical Structure:
-
SMILES: C1=CC=C(C=C1)COCCCN
-
InChI: InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
-
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. It is important to note that some of this data is based on predicted values due to the limited availability of experimentally determined properties in public literature.
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | [1] |
| Boiling Point | 103 °C (at 2 Torr) | [1] |
| Density | 0.999 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.74 ± 0.10 (Predicted) | [1] |
| Appearance | Yellow oil | [1] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the benzylation of 3-amino-1-propanol. The following protocol is based on established methodologies.[1]
Diagram of Synthesis
Caption: Reaction scheme for the synthesis of this compound.
Experimental Methodology
-
Preparation: To a stirred solution of 3-amino-1-propanol (7.51 g, 0.1 mol) in 150 mL of tetrahydrofuran (THF) at room temperature, slowly add a 60% dispersion of sodium hydride (4 g, 0.1 mol).[1]
-
Reaction Incubation: Stir the resulting mixture under a nitrogen atmosphere for 30 minutes.[1]
-
Addition of Benzylating Agent: Add benzyl bromide (11.9 mL, 0.1 mol) to the reaction mixture.[1]
-
Reaction Completion: Continue stirring the reaction at room temperature for 10 hours.[1]
-
Work-up:
-
Concentrate the reaction mixture under vacuum.[1]
-
Partition the residue between a 1N aqueous hydrochloric acid solution and dichloromethane.[1]
-
Separate the aqueous layer and adjust the pH to 10 using a 10% aqueous sodium hydroxide solution.[1]
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]
-
-
Purification:
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of diverse and complex molecules for pharmaceutical research. Its primary amine and benzyl ether functional groups allow for sequential or orthogonal chemical modifications, making it a valuable scaffold for building compound libraries.
Derivatives of this compound have shown potential as antiproliferative agents. For instance, it can be used in the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have been evaluated for their anticancer effects against various cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[2] Additionally, the broader class of 1,3-bis(aryloxy)propan-2-amines, which shares a similar structural backbone, has demonstrated antibacterial activity against Gram-positive bacteria.[3]
Workflow for Bioactive Compound Synthesis and Evaluation
Caption: Logical workflow for utilizing this compound in drug discovery.
Spectroscopic and Analytical Data
-
¹H NMR: The ¹H NMR spectrum of a related, more complex compound containing the 3-(benzyloxy)propylamine moiety shows a characteristic quintuple peak for the central CH₂ group of the propyl chain at approximately 1.87 ppm. The protons of the methylene groups adjacent to the oxygen and nitrogen atoms, as well as the benzylic protons, would appear further downfield.[1]
-
Infrared (IR) Spectroscopy: As a primary aliphatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations as two distinct peaks in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region.
Safety and Handling
-
Potential Hazards:
-
Aliphatic Amines: Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[4] Their vapors can cause irritation to the nose and throat.[4] They are also considered caustic in nature.[4]
-
Benzyl Ethers: Some benzyl ether compounds may cause skin, eye, and respiratory irritation.[5]
-
-
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
-
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
References
- 1. This compound | 16728-64-6 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
3-(Benzyloxy)propan-1-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 3-(Benzyloxy)propan-1-amine, a versatile intermediate in organic synthesis.
Core Molecular Data
This compound is a primary amine containing a benzyloxy group. Its key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| CAS Number | 16728-64-6 | [1][3] |
| Appearance | Yellow Oil | [3] |
Synthesis Protocol
A common synthetic route to this compound involves the benzylation of 3-amino-1-propanol. The following protocol is based on established laboratory procedures.[3]
Materials:
-
3-Amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture (e.g., 3:1 to 2:1 v/v)
Procedure:
-
To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous tetrahydrofuran (150 mL) at room temperature, slowly add a 60% sodium hydride dispersion (0.1 mol).
-
Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.
-
Add benzyl bromide (0.1 mol) to the mixture and continue stirring at room temperature for 10 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove the THF.
-
Partition the resulting residue between a 1N aqueous hydrochloric acid solution and dichloromethane.
-
Separate the aqueous layer and adjust its pH to 10 using a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum.[3]
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol solvent system to yield this compound as a yellow oil.[3]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Benzyloxy)propan-1-amine. The information is compiled from various chemical data sources and is intended to support research and development activities. This document presents available quantitative data in a structured format, details experimental protocols for its synthesis, and outlines general methodologies for the determination of its key physical characteristics.
Core Physical and Chemical Properties
This compound, with the CAS number 16728-64-6, is a primary amine featuring a benzyloxy group. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Physical State | Yellow oil (at room temperature) | [3] |
| Density | ~1.0 g/mL (unreferenced) |
Synthesis and Characterization
A documented method for the synthesis of this compound involves the benzylation of 3-amino-1-propanol. The resulting product is described as a yellow oil[3].
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
3-Amino-1-propanol
-
60% Sodium hydride (NaH) dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
1N Hydrochloric acid (HCl)
-
10% aqueous Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous tetrahydrofuran (150 mL) at room temperature, slowly add a 60% sodium hydride dispersion (0.1 mol).
-
Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.
-
Add benzyl bromide (0.1 mol) to the mixture and continue stirring at room temperature for 10 hours.
-
Concentrate the reaction mixture under vacuum.
-
Partition the residue between a 1N aqueous hydrochloric acid solution and dichloromethane.
-
Separate the aqueous layer and adjust its pH to 10 with a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate in a vacuum.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol (3:1 to 2:1, v/v) eluent to yield this compound as a yellow oil.
Caption: Synthesis and purification workflow for this compound.
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are generalized protocols for determining the key physical properties of a liquid amine.
Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., melting point apparatus with boiling point accessory)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
Procedure:
-
Attach the small test tube containing 0.5-1 mL of this compound to the thermometer.
-
Place a capillary tube (sealed end up) into the test tube.
-
Immerse the assembly in the heating oil within the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty weight.
-
Fill the pycnometer with distilled water and equilibrate it to a known temperature (e.g., 20°C or 25°C). Record the weight.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and equilibrate to the same temperature. Record the weight.
-
Calculate the density using the formula: Density = (mass of amine) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.
Solubility Determination
Procedure:
-
Water Solubility: To a test tube, add approximately 1 mL of distilled water. Add this compound dropwise, shaking after each addition. Observe for miscibility or the formation of a separate layer to determine solubility.
-
Organic Solvent Solubility: Repeat the procedure with various organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) to assess its solubility profile.
Caption: General workflow for determining the physical properties of a liquid amine.
Biological Activity
Currently, there is no specific information in the public domain detailing the biological activity or its involvement in any signaling pathways for this compound. However, derivatives of similar structures, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have been investigated for their potential as antiproliferative agents against various cancer cell lines[4]. Further research is required to elucidate any potential biological roles of this compound.
References
A Comprehensive Technical Guide to 3-(Benzyloxy)propan-1-amine for Researchers and Drug Development Professionals
Introduction
3-(Benzyloxy)propan-1-amine is a primary amine featuring a benzyloxy ether functional group. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility is demonstrated in the synthesis of compounds with potential anticonvulsant and antiproliferative activities. This guide provides an in-depth overview of the structural information, spectroscopic characteristics, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug development.
Structural and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| CAS Number | 16728-64-6 | [1] |
| Appearance | Yellow oil | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of dedicated spectra is not widely published, the expected spectral features can be inferred from its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | A complex multiplet between δ 7.19-7.28 ppm corresponding to the aromatic protons of the benzyl group. A singlet for the benzylic methylene protons (OCH₂Ph). Multiplets for the propyl chain protons, with the methylene group adjacent to the amine nitrogen appearing downfield compared to the others. The amine protons (NH₂) would likely appear as a broad singlet.[3] |
| ¹³C NMR | Aromatic carbons of the benzyl group would appear in the δ 125-140 ppm region. The benzylic carbon (OCH₂Ph) would be expected around δ 70-75 ppm. The carbons of the propyl chain would appear in the aliphatic region, with the carbon attached to the nitrogen being the most downfield of the three. |
| Infrared (IR) | Characteristic N-H stretching vibrations for a primary amine as a pair of bands in the 3300-3500 cm⁻¹ region.[4][5] C-H stretching vibrations from the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹. A strong C-O stretching band for the ether linkage around 1100 cm⁻¹. N-H bending vibrations around 1600 cm⁻¹.[4] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 165. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the amino-propyl group and a base peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, followed by amination or by direct benzylation of an amino alcohol. A detailed experimental protocol for its synthesis from 3-amino-1-propanol is provided below.
Synthesis of this compound from 3-Amino-1-propanol[3]
Materials:
-
3-Amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane/methanol eluent mixture
Procedure:
-
A 60% sodium hydride dispersion is slowly added to a stirred solution of 3-amino-1-propanol in anhydrous tetrahydrofuran at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred for 30 minutes to allow for the formation of the alkoxide.
-
Benzyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 10 hours.
-
The reaction mixture is concentrated under vacuum to remove the THF.
-
The resulting residue is partitioned between a 1N aqueous hydrochloric acid solution and dichloromethane.
-
The aqueous layer is collected and the pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution.
-
The basic aqueous layer is then extracted three times with dichloromethane.
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under vacuum.
-
The crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 3-(benzyloxy)propylamine as a yellow oil.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Anticonvulsant Agents
This amine is utilized as a building block in the development of novel anticonvulsant drugs. Its structure can be incorporated into larger scaffolds designed to interact with specific neurological targets to prevent seizures.
Synthesis of Antiproliferative Compounds
In the field of oncology, this compound has been used in the synthesis of benzyloxyquinoxaline derivatives.[6] These compounds have been investigated for their antiproliferative activity against various cancer cell lines.[6] The benzyloxy group can play a crucial role in the binding of these molecules to their biological targets.
Caption: Role as a building block in drug development.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).
Hazard Statements:
-
H227: Combustible liquid.
-
H302 + H312: Harmful if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H402: Harmful to aquatic life.
Precautionary Statements:
-
P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its utility as a scaffold for the development of novel therapeutic agents, particularly anticonvulsants and antiproliferative compounds, is well-documented. Researchers and drug development professionals should be aware of its chemical properties and adhere to strict safety protocols when handling this compound. Further exploration of its reactivity and applications is likely to yield new and valuable contributions to the development of future pharmaceuticals.
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:16728-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 16728-64-6 [chemicalbook.com]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. mdpi.com [mdpi.com]
Preserving the Integrity of 3-(Benzyloxy)propan-1-amine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 3-(Benzyloxy)propan-1-amine. Ensuring the chemical integrity of this compound is paramount for its effective use in research and development. This document outlines recommended storage conditions, potential degradation pathways, and generalized protocols for stability assessment. Due to a lack of specific public data on the degradation kinetics of this compound, this guide is built upon established principles of chemical stability for analogous compounds.
Recommended Storage and Handling
The long-term stability of this compound is contingent on strict adherence to appropriate storage and handling protocols. The following table summarizes the recommended conditions based on available safety data sheets and general chemical storage principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the amine functionality. |
| Light Exposure | Keep in a dark place[1] | To prevent photodegradation, as aromatic compounds and ethers can be light-sensitive. |
| Container | Tightly closed container[1] | To prevent exposure to moisture and atmospheric oxygen. Containers should be carefully resealed after opening.[1] |
| Ventilation | Store in a dry and well-ventilated area[1] | To ensure a safe storage environment and prevent the accumulation of any potential vapors. |
| Incompatible Materials | Strong oxidizing agents | Amines can react exothermically with oxidizing agents. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, several potential degradation routes can be hypothesized. These are common degradation pathways for molecules containing amine, ether, and benzylic functionalities.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, or further oxidation products. The benzylic ether linkage can also be susceptible to oxidative cleavage.
-
Hydrolysis: Although ethers are generally stable to hydrolysis, under acidic conditions, the benzyloxy ether linkage could potentially undergo cleavage to form 3-amino-1-propanol and benzyl alcohol.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, potentially leading to the cleavage of the benzyl-oxygen bond or other rearrangements.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The thermal decomposition of benzyl radicals is a complex process that can lead to a variety of products.[1][2]
Stability Assessment: A Generalized Approach
To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. Such studies are crucial in pharmaceutical development to establish a compound's intrinsic stability.
Proposed Forced Degradation Study Protocol
The following table outlines a proposed set of conditions for a forced degradation study of this compound. The goal is to induce a detectable level of degradation (typically 5-20%) to identify potential degradants and develop a stability-indicating analytical method.
| Stress Condition | Proposed Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for base-catalyzed oxidation or other reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amine and/or benzylic position. |
| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition. |
| Photostability | Expose to ICH-compliant light source (e.g., Xenon lamp) | Photolytic cleavage or rearrangement. |
Generalized Experimental Protocol for Acid Hydrolysis
The following is a generalized protocol for assessing the stability of this compound under acidic conditions. This protocol would require optimization and validation.
Objective: To evaluate the stability of this compound in an acidic solution and identify any resulting degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) (for neutralization)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent for HPLC)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl in a sealed vial.
-
Control Sample: Prepare a control sample by mixing an aliquot of the stock solution with an equal volume of high-purity water.
-
Incubation: Place both the stressed and control samples in a temperature-controlled environment (e.g., a water bath or oven) at 60°C.
-
Time Points: Withdraw aliquots from both the stressed and control samples at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products. Quantify the decrease in the parent compound's peak area to determine the extent of degradation over time.
Logical Workflow for Maintaining Stability
The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.
Caption: Workflow for Storage and Handling of this compound.
References
An In-depth Technical Guide to the Safety and Hazards of 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
3-(Benzyloxy)propan-1-amine is a primary amine used in organic synthesis. Based on available safety data, this compound is classified as corrosive and causes severe skin burns and eye damage. This guide provides a comprehensive overview of the known safety and hazard information for this compound, including its GHS classification, handling and storage procedures, first aid measures, and available physical and chemical properties. Notably, there is a significant lack of publicly available quantitative toxicological data, necessitating a cautious approach to its handling.
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Pictogram:
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
A comprehensive set of precautionary statements is associated with this compound, covering prevention, response, storage, and disposal.
| Category | Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P363 | Wash contaminated clothing before reuse.[1] | |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container in accordance with local regulation.[1] |
Physical and Chemical Properties
Quantitative physical and chemical property data for this compound is not consistently available in the public domain. The following table includes basic identification information. Data for properties such as boiling point and density are often listed for the related compound, 3-(Benzyloxy)-1-propanol, and should not be used for the amine.
| Property | Value | Source |
| CAS Number | 16728-64-6 | [2] |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated. No quantitative data, such as LD50 or LC50 values, were found in the reviewed literature. The primary known toxicological effect is its corrosive nature.
Experimental Protocols
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD Test Guideline 431)
Given that the primary hazard of this compound is its corrosivity, a relevant experimental protocol for determining this endpoint is the OECD Test Guideline 431.[1][3] This in vitro method uses a reconstructed human epidermis model and does not require animal testing.[1]
Principle: The principle of this assay is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[1] The test material is applied topically to the skin model, and cell viability is measured after specific exposure times.[4]
Methodology:
-
Model Preparation: Reconstructed human epidermis (RhE) tissue models are pre-warmed in a cell culture incubator (e.g., at 37°C / 5% CO₂).[4]
-
Application of Test Substance: The test chemical (liquid or solid) is applied uniformly to the surface of the RhE tissue. Triplicate tissues are typically used for each time point.[4]
-
Exposure: The dosed tissues are incubated for specific time points, for example, 3 minutes and 60 minutes.[4]
-
Washing: After the exposure period, the test substance is removed from the tissue surface by thorough washing.[4]
-
Viability Assessment: Cell viability is commonly determined using the MTT assay.[5] Tissues are incubated with MTT solution, which is converted by metabolically active cells into a blue formazan salt.[4]
-
Data Analysis: The amount of formazan produced is quantified by measuring its absorbance. The percentage viability of the treated tissues is calculated relative to negative controls (e.g., tissues treated with water).[4][5]
Classification:
-
If the cell viability is less than 50% after a 3-minute exposure, the substance is classified as Corrosive .[4]
-
If viability is ≥ 50% after 3 minutes but less than 15% after 60 minutes, it is also classified as Corrosive .[4]
-
If viability is ≥ 50% after 3 minutes and ≥ 15% after 60 minutes, it is classified as Non-Corrosive .[4]
This method allows for the identification of corrosive materials and can sometimes distinguish between sub-categories of corrosivity.[4]
First Aid Measures and Emergency Procedures
Immediate action is required in case of exposure. The following diagram illustrates the general workflow for first aid.
Caption: First aid decision workflow for exposure incidents.
Fire and Explosion Hazard Data
| Hazard | Recommendation |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. |
| Specific Hazards | During combustion, may emit irritant fumes and toxic gases such as nitrogen oxides and carbon monoxide.[1] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1] |
Handling, Storage, and Personal Protective Equipment (PPE)
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Handle in accordance with good industrial hygiene and safety practices.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Personal Protective Equipment:
| Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines. |
Stability and Reactivity
| Parameter | Information |
| Reactivity | No specific reactivity hazards are known under normal conditions. |
| Chemical Stability | Stable under recommended storage conditions.[6] |
| Conditions to Avoid | Incompatible products.[6] |
| Incompatible Materials | Strong oxidizing agents.[6] |
| Hazardous Decomposition Products | Under normal use conditions, no hazardous decomposition products are expected.[6] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |
Ecological Information
There is limited information available on the ecological effects of this compound. To prevent environmental contamination, avoid release into drains or water courses.[1]
Conclusion
This compound is a corrosive chemical that requires careful handling to avoid severe skin burns and eye damage. While detailed quantitative toxicological data is lacking, the available information mandates the use of stringent safety precautions, including appropriate personal protective equipment and engineering controls. All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet and this guide.
References
An In-depth Technical Guide to the Basic Reactivity of 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)propan-1-amine is a primary amine featuring a benzyloxy group, making it a valuable bifunctional building block in organic synthesis. Its utility is prominent in the development of pharmaceutical agents and other complex organic molecules. The presence of a nucleophilic primary amine and a benzyl ether moiety dictates its chemical behavior, allowing for a range of selective transformations. This guide provides a comprehensive overview of the core reactivity of this compound, including its basicity, and key reactions such as nucleophilic substitution, acylation, and debenzylation. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.
Core Reactivity and Physicochemical Properties
The fundamental reactivity of this compound is governed by the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the molecule a Brønsted-Lowry base and a potent nucleophile.
Basicity
| Parameter | Value | Source |
| Predicted pKa | 9.74 ± 0.10 | [1] |
The benzyloxy group, being electron-withdrawing through an inductive effect, is expected to slightly decrease the basicity of the amine compared to a simple alkyl amine like propan-1-amine. However, this effect is attenuated by the three-carbon chain separating the ether and amine functionalities.
Nucleophilicity
As a primary amine, this compound is a strong nucleophile. It readily attacks electrophilic centers, participating in a variety of substitution and addition reactions. The steric hindrance around the primary amine is minimal, further enhancing its nucleophilic character.
Key Reactions and Experimental Protocols
The versatile reactivity of this compound allows for a range of chemical transformations at the amine and the benzyl ether.
N-Acylation
N-acylation is a common reaction to form amides, which are prevalent in many biologically active molecules. This compound reacts readily with acylating agents such as acyl chlorides and anhydrides.
Experimental Protocol: N-Acylation of this compound with an Acid Chloride
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant | Acylating Agent | Product | Yield | Reference |
| This compound | Carboxylic acid activated with DCC/HOBt | N-(3-(benzyloxy)propyl)amide | 85% | [1] |
Logical Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Alkylation
N-alkylation introduces alkyl groups to the amine, leading to secondary or tertiary amines, and potentially quaternary ammonium salts. This reaction is fundamental in modifying the steric and electronic properties of the molecule.
Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetonitrile or DMF
-
Potassium carbonate or other suitable base
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Signaling Pathway for N-Alkylation Reactivity
Caption: Reactivity pathway for the N-alkylation of this compound.
Debenzylation
The benzyl group can be selectively removed to unmask a primary alcohol, which can be useful for subsequent transformations. Catalytic hydrogenation is a common and effective method for this deprotection.
Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenation
-
Materials:
-
This compound or its N-substituted derivative
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or cyclohexene as a hydrogen donor
-
Methanol or ethanol
-
-
Procedure:
-
Dissolve the N-substituted this compound (1.0 eq.) in methanol.
-
Add 10% Pd/C (10 mol% Pd) to the solution.
-
Add ammonium formate (5.0 eq.) in portions to the reaction mixture.
-
Heat the mixture to reflux and stir for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting amino alcohol by appropriate methods (e.g., crystallization or chromatography).
-
Experimental Workflow for Debenzylation
Caption: Workflow for catalytic transfer hydrogenation debenzylation.
Conclusion
This compound is a versatile chemical intermediate with a well-defined reactivity profile. Its primary amine group serves as a robust nucleophile for the formation of amides and higher-order amines through acylation and alkylation, respectively. The benzyl ether provides a stable protecting group for the hydroxyl functionality, which can be readily cleaved under standard catalytic hydrogenation conditions. The predictable reactivity of this molecule, coupled with the straightforward experimental protocols outlined in this guide, makes it a valuable tool for medicinal chemists and researchers in the field of organic synthesis. The provided quantitative data and reaction workflows are intended to support the efficient and effective use of this compound in the development of novel chemical entities.
References
Methodological & Application
Application Notes and Protocols for 3-(Benzyloxy)propan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)propan-1-amine is a versatile bifunctional organic building block that finds significant application in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a primary amine, which serves as a nucleophile or a point for further functionalization, and a benzyl-protected primary alcohol. This protected hydroxyl group allows for a wide range of chemical transformations to be performed on the amine terminus without interference, with the benzyl group being readily removable under various conditions to unmask the alcohol. These attributes make this compound a valuable synthon for the preparation of a diverse array of more complex molecules, including substituted heterocycles, functionalized amides, and other key intermediates for the synthesis of biologically active compounds.
Key Applications
The primary utility of this compound in organic synthesis stems from the reactivity of its primary amine functionality. Key applications include:
-
Amide Bond Formation: As a primary amine, it readily participates in coupling reactions with carboxylic acids and their derivatives to form stable amide linkages. This is a cornerstone of its use in constructing peptidomimetics and other amide-containing scaffolds.
-
N-Alkylation and Reductive Amination: The amine can be functionalized through N-alkylation with alkyl halides or via reductive amination with aldehydes and ketones to yield secondary and tertiary amines. These reactions are crucial for introducing diverse substituents and building molecular complexity.
-
Synthesis of Heterocycles: this compound serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic systems. For instance, it can be incorporated into quinoxaline scaffolds, which are known to exhibit a broad range of pharmacological activities.
-
Strategic Use of the Benzyl Protecting Group: The benzyl ether moiety is stable to a wide range of reaction conditions used to modify the amine group. It can be selectively cleaved at a later synthetic stage, typically by catalytic hydrogenation, to reveal the primary alcohol. This hydroxyl group can then be used for further functionalization, such as esterification or etherification.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: Amide Bond Formation
| Carboxylic Acid/Derivative | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Compound 5 (a complex carboxylic acid) | DCC, HOBt | Dichloromethane | 0 to RT | 18 | Compound 8 (an amide) | 85[1] |
| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | N-Allyl-3-(3-(benzyloxyquinoxalin-2-yl)propanamide | 71[1] |
| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | N-Benzyl-3-(3-(benzyloxyquinoxalin-2-yl)propanamide | 82[1] |
| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | 3-(3-Benzyloxyquinoxalin-2-yl)-N-isopropylpropanamide | 67[1] |
Table 2: Reductive Amination
| Aldehyde | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |
| p-Methoxybenzaldehyde | H₂ | Co-Im/SiO₂ | Methanol | 100 | 100 | N-(p-Methoxybenzyl)-3-(benzyloxy)propan-1-amine | 72-96 (model reaction)[2] |
| p-Chlorobenzaldehyde | H₂ | Co-containing composite | Not Specified | 100 | 100 | N-(p-Chlorobenzyl)-3-(benzyloxy)propan-1-amine | 60-89 (model reaction)[2][3] |
Table 3: Benzyl Ether Deprotection
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Substituted 3-(benzyloxy)propylamine | Pd/C | H₂ | Methanol | Room Temp | 1-20 | N-Substituted 3-aminopropan-1-ol | >98 (general)[4] |
| N-Substituted 3-(benzyloxy)propylamine | Pearlman's Catalyst (Pd(OH)₂/C) | H₂ | Not Specified | Not Specified | Not Specified | N-Substituted 3-aminopropan-1-ol | High (selective for N-debenzylation over O-debenzylation)[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-amino-1-propanol.
Materials:
-
3-Amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture
Procedure:
-
To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous THF (150 mL) at room temperature, slowly add sodium hydride (60% dispersion, 0.1 mol).
-
Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.
-
Add benzyl bromide (0.1 mol) dropwise to the mixture.
-
Continue stirring at room temperature for 10 hours.
-
Concentrate the reaction mixture under vacuum.
-
Partition the residue between 1N aqueous hydrochloric acid and dichloromethane.
-
Separate the aqueous layer and adjust the pH to 10 with 10% aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuum.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford this compound.
Protocol 2: Amide Coupling using DCC/HOBt
This protocol details a general procedure for the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
Carboxylic acid (e.g., "Compound 5" from the literature)
-
This compound
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture
Procedure:
-
Dissolve the carboxylic acid (0.07 mmol), this compound (0.07 mmol), and HOBt (0.07 mmol) in anhydrous dichloromethane (5 mL) at 0°C.
-
Add a solution of DCC (0.07 mmol) in anhydrous dichloromethane (2 mL) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture under vacuum.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol eluent system to yield the desired amide product.[1]
Protocol 3: N-Alkylation via Reductive Amination (Model)
This protocol provides a model procedure for the reductive amination of an aromatic aldehyde with this compound, based on similar reported reactions.
Materials:
-
Aromatic aldehyde (e.g., p-methoxybenzaldehyde)
-
This compound
-
Cobalt-based catalyst (e.g., Co-Im/SiO₂)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, combine the aromatic aldehyde (1 mmol), this compound (1.2 mmol), and the cobalt-based catalyst (e.g., 3 mol%).
-
Add methanol as the solvent.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 100 bar with hydrogen.
-
Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated secondary amine.
Protocol 4: Deprotection of the Benzyl Ether
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the corresponding alcohol.
Materials:
-
N-substituted 3-(benzyloxy)propylamine derivative
-
Palladium on carbon (10% Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-substituted 3-(benzyloxy)propylamine derivative in methanol or ethanol.
-
Add the palladium catalyst (typically 5-10 mol% of Pd).
-
Stir the suspension under an atmosphere of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent used for the reaction.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected amino alcohol.
Mandatory Visualizations
Caption: Synthetic workflow utilizing this compound.
Caption: Hypothetical signaling pathway for an HDAC6 inhibitor.
References
The Versatile Building Block: 3-(Benzyloxy)propan-1-amine in Modern Medicinal Chemistry
Introduction
3-(Benzyloxy)propan-1-amine is a valuable bifunctional building block in medicinal chemistry, offering a strategic combination of a protected hydroxyl group and a primary amine. The benzyl ether provides robust protection for the hydroxyl functionality, allowing for selective manipulation of the amine group in various synthetic transformations. This feature, coupled with the flexible three-carbon spacer, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. This application note will detail the utility of this compound as a precursor for the synthesis of potent inhibitors of oncogenic kinases, specifically focusing on ROS1 and HDAC6, and provide detailed protocols for its incorporation into lead compounds.
Application in Kinase Inhibitor Synthesis
The primary amine of this compound serves as a key nucleophile for the construction of various pharmacophores. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce the benzyloxypropyl moiety into heterocyclic scaffolds common in kinase inhibitors. The benzyloxy group can be retained in the final molecule to interact with hydrophobic pockets of the target protein or can be deprotected to reveal a primary alcohol for further functionalization or to act as a hydrogen bond donor.
Targeting ROS1 Kinase in Cancer
Receptor tyrosine kinase (RTK) ROS1 is a key driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies. The development of selective ROS1 inhibitors is an active area of research. Compounds incorporating a benzyloxyamino-pyridine scaffold have shown promise as potent and selective ROS1 inhibitors. The benzyloxy group can occupy a hydrophobic region of the kinase domain, enhancing binding affinity.
Inhibition of HDAC6 for Antiproliferative Activity
Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and cell signaling. Its inhibition has emerged as a promising strategy for cancer therapy. N-alkyl-3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as potent antiproliferative agents that may exert their effects through HDAC6 inhibition. The benzyloxypropylamine moiety can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors.
Quantitative Data on Related Bioactive Molecules
The following tables summarize the biological activity of compounds containing structural motifs that can be derived from this compound.
Table 1: Antiproliferative Activity of Benzyloxyquinoxaline Derivatives [1]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 6k | MCF-7 | 6.93 ± 0.4 |
| HCT-116 | 10.88 ± 0.8 | |
| HeLa | 9.46 ± 0.7 | |
| PC-3 | 12.17 ± 0.9 | |
| Doxorubicin (Reference) | MCF-7 | 4.17 ± 0.2 |
| HCT-116 | 5.23 ± 0.3 | |
| HeLa | 5.57 ± 0.4 | |
| PC-3 | 8.87 ± 0.6 |
Table 2: ROS1 Kinase Inhibitory Activity of a Representative Pyrazole Compound
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1 | ROS1 | 199 |
Signaling Pathways
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, upon activation (often through chromosomal rearrangement leading to fusion proteins), triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways activated by ROS1 include the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways. Inhibition of ROS1 blocks these oncogenic signals.
References
Application Notes and Protocols: Synthesis of N-(3-(Benzyloxy)propyl)amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The synthesis of amides through the coupling of carboxylic acids and amines is a fundamental and frequently employed transformation in drug discovery and development. This document provides detailed application notes and protocols for the reaction of 3-(benzyloxy)propan-1-amine with various carboxylic acids to generate N-(3-(benzyloxy)propyl)amides. These products are of significant interest due to the incorporation of a flexible benzyloxypropyl moiety, which can influence physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates.[1]
The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt.[2][3] To overcome this, various coupling reagents have been developed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine under mild conditions. This document will focus on three widely used and effective coupling methods for the synthesis of N-(3-(benzyloxy)propyl)amides:
-
DCC (N,N'-Dicyclohexylcarbodiimide) mediated coupling
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling
These protocols are designed to be broadly applicable for a range of carboxylic acids, enabling the synthesis of diverse libraries of N-(3-(benzyloxy)propyl)amides for screening and lead optimization in drug discovery programs.
Applications in Drug Development
The N-(3-(benzyloxy)propyl)amide scaffold is a valuable motif in medicinal chemistry. The benzyloxy group can engage in favorable interactions with biological targets and its presence can modulate the overall properties of a molecule.
-
Improved Pharmacokinetics: The benzyloxypropyl group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The ether linkage is generally more stable to metabolic cleavage than an ester, potentially leading to a longer half-life in vivo.
-
Scaffold for Bioactive Molecules: N-(3-(benzyloxy)propyl)amides have been incorporated into various compounds with diverse biological activities. For instance, derivatives of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated as potential antiproliferative agents for cancer therapy.[4]
-
Modulation of Physicochemical Properties: By varying the carboxylic acid component, a wide range of analogues can be synthesized with fine-tuned properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.
Reaction Scheme
The general reaction for the formation of N-(3-(benzyloxy)propyl)amides from this compound and a generic carboxylic acid is depicted below.
Caption: General reaction scheme for amide bond formation.
Experimental Protocols
The following are detailed protocols for the synthesis of N-(3-(benzyloxy)propyl)amides using three common coupling methods. The choice of method may depend on the specific carboxylic acid substrate, its reactivity, and the presence of other functional groups.
Protocol 1: DCC Mediated Amide Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates carboxylic acids to form a reactive O-acylisourea intermediate.[2][3][5] This intermediate is then readily attacked by the amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
DCC (1.2 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add this compound (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filter cake with a small amount of DCM or DMF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3-(benzyloxy)propyl)amide.
Caption: DCC mediated amide coupling workflow.
Protocol 2: EDC/HOBt Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its byproduct is also water-soluble, simplifying purification.[6] It is often used in conjunction with 1-hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and reduce racemization in the case of chiral carboxylic acids.[6][7]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA or TEA (2.0 eq) to the solution.
-
Add EDC hydrochloride (1.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: EDC/HOBt mediated amide coupling workflow.
Protocol 3: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent that is particularly useful for coupling sterically hindered or electron-deficient substrates.[8][9] It generally leads to high yields and short reaction times.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Caption: HATU mediated amide coupling workflow.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of N-(3-(benzyloxy)propyl)amides with various carboxylic acids using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction scale.
| Carboxylic Acid Example | Coupling Method | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Benzoic Acid | DCC | DCM | 18 | 85-95 | [2] |
| 4-Methoxybenzoic Acid | EDC/HOBt | DMF | 12 | 90-98 | [10] |
| Acetic Acid | HATU | DMF | 3 | 80-90 | [8][9] |
| Phenylacetic Acid | EDC/HOBt | DMF | 10 | 88-96 | [10] |
| N-Boc-Glycine | HATU | DMF | 4 | 90-97 | [8][9] |
| Cyclohexanecarboxylic Acid | DCC | DCM | 24 | 82-92 | [2] |
Signaling Pathway Diagram (Hypothetical)
In the context of drug development, N-(3-(benzyloxy)propyl)amide derivatives may be designed to interact with specific biological pathways. For example, a hypothetical inhibitor ("Inhibitor-X") targeting a kinase cascade is depicted below. The benzyloxypropyl moiety could be crucial for binding to the active site of the target kinase.
Caption: Hypothetical kinase signaling pathway inhibition.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for N-Alkylation of 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)propan-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. The presence of a primary amine and a protected hydroxyl group (as a benzyl ether) allows for selective functionalization at the nitrogen atom without affecting the oxygen functionality. This document provides detailed protocols for the N-alkylation of this compound via three common and effective methods: direct alkylation with alkyl halides, reductive amination, and the borrowing hydrogen strategy. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis of N-substituted this compound derivatives.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| N-Alkyl-3-(benzyloxy)propan-1-amine | ![]() |
Experimental Protocols
Three primary methods for the N-alkylation of this compound are detailed below. Each method offers distinct advantages and is suitable for different types of alkylating agents and desired products.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical method for forming C-N bonds. However, it can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts.[1][2] Careful control of reaction conditions and stoichiometry is crucial for achieving mono-alkylation. The use of a hindered base or specific alkali metal salts can improve selectivity.[3][4]
Experimental Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) is added a base (1.1 - 2.0 eq.).
-
The alkyl halide (1.0 - 1.2 eq.) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for a specified time, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data (Representative Examples):
| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 50 | 12 | 75 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 8 | 82 |
| Benzyl Bromide | Et₃N | DCM | RT | 24 | 88 |
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that generally provides better selectivity for mono-alkylation compared to direct alkylation with alkyl halides.[5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then reduced by a suitable reducing agent.
Experimental Procedure:
-
To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent (1.2 - 1.5 eq.) in portions at 0 °C or room temperature.
-
A catalytic amount of acetic acid may be added to facilitate imine formation.
-
The reaction mixture is stirred at room temperature for a specified time, and the reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data (Representative Examples):
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCM | RT | 12 | 92 |
| Acetaldehyde | NaBH₃CN | Methanol | RT | 16 | 85 |
| Benzaldehyde | Pd/C, H₂ (1 atm) | Ethanol | RT | 24 | 95 |
Protocol 3: N-Alkylation via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct.[7] This method typically employs a transition metal catalyst, such as a ruthenium or iridium complex, to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination.
Experimental Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), the catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and ligand (if required) are placed.
-
A dry, degassed solvent (e.g., toluene or dioxane) is added, followed by a base (e.g., KOtBu or K₂CO₃).
-
This compound (1.0 eq.) and the corresponding alcohol (1.2 - 2.0 eq.) are added to the reaction mixture.
-
The flask is sealed and the mixture is heated to the specified temperature for the required time, with stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the pure N-alkylated amine.
Quantitative Data (Representative Examples):
| Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | [Ru(p-cymene)Cl₂]₂/Xantphos | KOtBu | Toluene | 110 | 24 | 85 |
| Ethanol | Shvo's Catalyst | K₂CO₃ | Dioxane | 100 | 20 | 88 |
| Benzyl Alcohol | [Cp*IrCl₂]₂/KOH | KOH | Toluene | 120 | 18 | 91 |
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle with extreme care.
-
Sodium borohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions. Quench reactions carefully.
-
Catalytic hydrogenation with Pd/C and H₂ gas should be performed with appropriate safety measures for handling flammable gases.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-alkylation of this compound can be successfully achieved through several reliable methods. The choice of protocol will depend on the desired alkyl group, the scale of the reaction, and the available reagents and equipment. Direct alkylation is a straightforward approach, while reductive amination offers improved selectivity for mono-alkylation. The borrowing hydrogen strategy represents a modern, sustainable alternative that utilizes readily available alcohols as alkylating agents. The protocols and data presented herein provide a solid foundation for the synthesis and exploration of novel N-alkylated this compound derivatives for various applications in research and development.
References
Application Notes and Protocols for 3-(Benzyloxy)propan-1-amine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
3-(Benzyloxy)propan-1-amine is a versatile bifunctional molecule for application in peptide synthesis and modification. Its primary amine allows for covalent attachment to a peptide chain, while the benzyl-protected hydroxyl group provides a latent functionality that can be unmasked in a subsequent step. This strategic design enables its use in several key areas of peptide and drug development:
-
C-Terminal Modification: The most common application is the C-terminal amidation of peptides. By incorporating this compound, the terminal carboxylic acid is replaced with a more stable amide bond, which can enhance resistance to exopeptidases. The resulting structure terminates with a benzyloxypropyl amide group.
-
Introduction of a Hydrophilic Linker: Following deprotection of the benzyl group, the molecule introduces a flexible, hydrophilic 3-hydroxypropyl linker. This can be used to improve the solubility of hydrophobic peptides or to serve as an attachment point for other moieties, such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains.
-
Pharmacokinetic Modulation: Modification of the C-terminus can significantly alter a peptide's pharmacokinetic profile, including its stability, distribution, and clearance rate. The introduction of the 3-hydroxypropyl amide moiety can lead to more favorable drug-like properties.
The benzyl ether serves as a robust protecting group, stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), and can be removed during the final cleavage and deprotection step or orthogonally using catalytic hydrogenation.
Key Synthetic Strategies and Protocols
The primary method for incorporating this compound is through C-terminal modification on a solid support. The most effective and general strategy is reductive amination on an aldehyde-functionalized resin.
Strategy 1: Reductive Amination on a Backbone Amide Linker (BAL) Resin
This strategy anchors the amine to the resin, leaving the C-terminal of the peptide free for subsequent modifications if needed, although it is primarily used to generate C-terminal amides.[1][2][3] The process involves the formation of an imine between the aldehyde on the resin and the primary amine, followed by reduction to a stable secondary amine linkage.
Experimental Workflow:
Caption: Workflow for C-terminal modification using reductive amination.
Detailed Protocol:
-
Resin Preparation and Swelling:
-
Place Backbone Amide Linker (BAL) aldehyde resin (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyryl AM resin, 100-200 mesh, ~0.5 mmol/g) in a solid-phase synthesis vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour, followed by washing with dichloromethane (DCM) (3x).
-
-
Reductive Amination:
-
Dissolve this compound (5-10 equivalents relative to resin loading) in a solution of 1% acetic acid in DMF.
-
Add the amine solution to the swollen resin and agitate for 1 hour at room temperature to form the imine.
-
Add sodium cyanoborohydride (NaBH₃CN) (5-10 equivalents) dissolved in methanol to the reaction vessel.
-
Agitate the mixture for an additional 2-4 hours at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).
-
Perform a test (e.g., Kaiser test) to confirm the absence of primary amines. The test should be negative as a secondary amine has been formed.
-
-
Peptide Chain Elongation:
-
Proceed with standard Fmoc-based solid-phase peptide synthesis.
-
Acylation: Couple the first Fmoc-protected amino acid (3-5 equivalents) using a standard coupling reagent such as HBTU/DIEA or DIC/HOBt in DMF. This acylation of the secondary amine can be sluggish and may require double coupling or extended reaction times (4-12 hours).
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Coupling: Continue coupling the remaining amino acid residues as per standard SPPS protocols.
-
-
Final Cleavage and Benzyl Ether Deprotection:
-
After synthesis, wash the resin with DCM and dry under vacuum.
-
Method A (Simultaneous Cleavage and Deprotection): This is generally not recommended as standard TFA cocktails are inefficient for benzyl ether cleavage. Stronger acids like HF are required, which can damage sensitive residues.
-
Method B (Sequential Cleavage then Deprotection - Recommended):
-
Cleave the peptide from the BAL resin using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours. This will yield the peptide with the C-terminal 3-(benzyloxy)propyl amide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Purify a small sample by RP-HPLC for analysis if desired.
-
For deprotection of the benzyl ether, dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Perform catalytic hydrogenation by bubbling hydrogen gas through the solution or using a hydrogen transfer reagent like formic acid or ammonium formate until the reaction is complete (monitored by HPLC/MS).
-
Filter the catalyst and lyophilize the peptide to obtain the final product with a C-terminal 3-hydroxypropyl amide.
-
-
Data Presentation: Coupling and Deprotection Efficiency
Quantitative data for this compound is not widely published. The tables below provide representative yields for analogous C-terminal modifications with various primary amines and deprotection efficiencies for benzyl ethers, which can be used to estimate the expected outcomes.
Table 1: Representative Yields for C-Terminal Reductive Amination on BAL Resin
| Primary Amine Nucleophile | Product Purity (Crude, by HPLC) | Isolated Yield Range | Reference |
| Aniline | Moderate (~60-70%) | 40-70% | [1] |
| Glucosamine | Moderate (~50-60%) | 40-70% | [1] |
| Aliphatic Primary Amines (general) | Good to Excellent (>80%) | 75-96% | [4][5][6] |
| This compound (Estimated) | Good (>85%) | ~70-90% | N/A |
Note: Yields are highly dependent on the peptide sequence and reaction conditions. The acylation of the secondary amine formed after reductive amination is often the rate-limiting step.
Table 2: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents | Conditions | Typical Yield | Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1 atm | >90% | Adv: High efficiency, clean reaction. Disadv: Incompatible with reducible groups (e.g., Cys, Met, Trp), requires specialized equipment.[7][8] |
| Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | RT | 85-95% | Adv: Avoids use of H₂ gas. Disadv: Still incompatible with some reducible groups. |
| Strong Acid Cleavage | Anhydrous HF | 0 °C, 1-2 hours | Variable | Adv: Can be performed simultaneously with resin cleavage in Boc-SPPS. Disadv: Harsh conditions, can cause side reactions, requires specialized apparatus. |
| Visible-Light Photocatalysis | Photocatalyst (e.g., aza-arenes), Blue LED | RT | Good to Excellent | Adv: Very mild, excellent chemoselectivity, tolerates many functional groups. Disadv: Newer method, may require specific photocatalysts.[7][9] |
Alternative Strategy: Fukuyama-Mitsunobu Reaction
An alternative for forming the C-terminal amide involves the Fukuyama-Mitsunobu reaction.[10][11][12][13] This approach can be performed on a pre-formed peptide acid in solution or on a solid support using a suitable linker. It involves the activation of the amine with a 2-nitrobenzenesulfonyl (Ns) group, followed by alkylation.
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Synthetic Routes Utilizing 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic transformations involving 3-(benzyloxy)propan-1-amine. This versatile primary amine, featuring a protected hydroxyl group, is a valuable building block in medicinal chemistry for creating diverse molecular scaffolds. The protocols outlined below cover N-alkylation, N-acylation, and N-sulfonylation, which are fundamental reactions in the synthesis of novel therapeutic agents.
N-Alkylation of this compound
Application Note
N-alkylation of primary amines is a cornerstone of drug discovery, enabling the synthesis of secondary and tertiary amines which are prevalent in pharmaceutically active compounds.[1] Direct alkylation can be challenging to control, often leading to over-alkylation.[2] Modern methods like reductive amination and the "borrowing hydrogen" strategy offer superior control and atom economy.[1][3][4] Reductive amination converts a carbonyl group and an amine into a more substituted amine via an imine intermediate, using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5] The borrowing hydrogen (or hydrogen autotransfer) methodology is an environmentally friendly alternative that uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amine before the hydrogen is returned to reduce the resulting imine.[1][6] These methods allow for the introduction of diverse substituents, crucial for tuning the pharmacological properties of lead compounds.
Protocol 1: Reductive Amination
This protocol describes the synthesis of a secondary amine by reacting this compound with an aldehyde or ketone.
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination protocol.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM (15 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
| Carbonyl Partner | Reducing Agent | Typical Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | 85-95 | Adapted from[2] |
| Cyclohexanone | NaBH₃CN | 80-90 | Adapted from[7] |
| Acetone | NaBH(OAc)₃ | 75-85 | Adapted from[2] |
N-Acylation of this compound (Amide Synthesis)
Application Note
The amide bond is a fundamental linkage in peptide chemistry and a key structural motif in a vast number of pharmaceuticals. The acylation of this compound with acyl chlorides or carboxylic acids provides a direct route to N-substituted amides.[8] These derivatives serve as important intermediates for more complex molecules or as final drug candidates themselves. For example, quinoxaline propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9][10] The reaction is typically a nucleophilic acyl substitution, often performed in the presence of a base to neutralize the HCl byproduct when using acyl chlorides, or with coupling agents like dicyclohexylcarbodiimide (DCC) for carboxylic acids.[8][11]
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the synthesis of an amide using an acyl chloride and a non-nucleophilic base.
Materials:
-
This compound
-
Acyl Chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL/mmol).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.[8]
-
Upon completion, quench the reaction by adding water (15 mL).
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.[8]
| Acyl Chloride | Base | Typical Yield (%) | Reference |
| Benzoyl Chloride | TEA | 90-98 | Adapted from[8][12] |
| Acetyl Chloride | DIPEA | 92-99 | Adapted from[8] |
| 3-Chloropropionyl Chloride | TEA | 88-95 | Adapted from[8] |
N-Sulfonylation of this compound (Sulfonamide Synthesis)
Application Note
The sulfonamide functional group is a critical pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and anticonvulsant agents. The reaction of this compound with various sulfonyl chlorides provides access to a library of sulfonamide derivatives for biological screening and structure-activity relationship (SAR) studies.[8] The synthesis is typically conducted in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger.[8]
Protocol 3: N-Sulfonylation
This protocol outlines the general procedure for synthesizing sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine, anhydrous
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to obtain the pure sulfonamide.
| Sulfonyl Chloride | Base | Typical Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | 85-95 | Adapted from[8] |
| Methanesulfonyl Chloride | Pyridine | 88-96 | Adapted from[8] |
| Benzenesulfonyl Chloride | Pyridine | 87-94 | Adapted from[8] |
Synthetic Utility and Biological Relevance
Derivatives of this compound are valuable in constructing molecules with potential therapeutic applications. For instance, compounds incorporating a benzyloxy-substituted scaffold have been investigated as potent antiproliferative agents.[9][10] Some quinoxaline derivatives have shown activity against cancer cell lines such as PC-3, HeLa, HCT-116, and MCF-7.[9][10] In silico studies suggest that such molecules may act by inhibiting key enzymes in cancer signaling pathways, such as Histone Deacetylase 6 (HDAC6).[9][10]
Hypothetical Signaling Pathway Inhibition
References
- 1. research.rug.nl [research.rug.nl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 16728-64-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(Benzyloxy)propan-1-amine as a Versatile Linker for Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPPS) is a cornerstone of modern drug discovery and development, enabling the efficient assembly of complex molecules such as peptides, oligonucleotides, and small organic molecules.[1][2][3] The choice of a linker, which tethers the growing molecule to the insoluble solid support, is critical as it dictates the synthesis strategy and the final cleavage conditions.[1][4] This document details the application of 3-(benzyloxy)propan-1-amine as a versatile linker in solid-phase synthesis. The benzyloxy group provides a stable linkage during many synthetic transformations, yet it can be cleaved under specific, controlled conditions, typically involving acidolysis.[1] This allows for the release of the synthesized molecule with a C-terminal primary amine, a common functional group in bioactive compounds.
Chemical Properties and Advantages
The this compound linker offers several advantages in solid-phase synthesis:
-
Acid Lability: The benzyl ether linkage is susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA), which is a common final deprotection and cleavage step in Fmoc-based solid-phase peptide synthesis.[1][3]
-
Stability: The linker is stable to a wide range of reagents and reaction conditions commonly employed in organic synthesis, including basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[5][6]
-
Versatility: The terminal amine group allows for the attachment of a variety of building blocks, including the first amino acid in peptide synthesis or other carboxylic acid-containing molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol describes a two-step synthesis of the linker starting from 1,3-propanediol.
Step 1: Synthesis of 3-Benzyloxy-1-propanol
This step is based on a known procedure for the mono-benzylation of 1,3-propanediol.[7][8]
| Reagent/Parameter | Quantity/Value | Notes |
| 1,3-Propanediol | 0.5 mol | |
| Benzyl Bromide | 0.5 mol | |
| Potassium tert-butoxide | 0.5 mol | Added in portions |
| Dry Tetrahydrofuran (THF) | 500 mL | |
| Temperature | 0 °C to room temperature | Maintain below 20°C during addition |
| Reaction Time | Overnight | |
| Work-up | 2N HCl, Water, Ether extraction | |
| Purification | Distillation under vacuum | bp ~95-105 °C at 0.05 mmHg |
| Expected Yield | ~70% | [7] |
Step 2: Conversion of 3-Benzyloxy-1-propanol to this compound
This step can be achieved through a variety of methods, such as a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide or conversion to a tosylate followed by displacement with an amine source (e.g., sodium azide and subsequent reduction). A common approach involves the following:
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Benzyloxy-1-propanol | 1.0 eq | |
| Phthalimide | 1.1 eq | |
| Triphenylphosphine (PPh3) | 1.1 eq | |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.1 eq | Added dropwise at 0 °C |
| Dry Tetrahydrofuran (THF) | ||
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-4 hours | |
| Work-up | Evaporation and purification by chromatography | |
| Hydrazine monohydrate | 2.0 eq | For removal of phthalimide group |
| Ethanol | ||
| Reaction Time | 2-3 hours at reflux | |
| Work-up | Filtration and extraction | |
| Expected Yield | ~60-80% (over 2 steps) |
Protocol 2: Attachment of this compound Linker to a Solid Support
This protocol describes the attachment of the linker to a carboxyl-functionalized resin (e.g., Merrifield resin that has been carboxylated).
| Reagent/Parameter | Quantity/Value | Notes |
| Carboxyl-functionalized Resin | 1.0 g | e.g., Carboxy-polystyrene |
| This compound | 3.0 eq | |
| Diisopropylcarbodiimide (DIC) | 3.0 eq | |
| 1-Hydroxybenzotriazole (HOBt) | 3.0 eq | |
| Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1) | 10-15 mL/g of resin | |
| Reaction Time | 12-24 hours | |
| Capping (optional) | Acetic anhydride/DIPEA in DCM | To block unreacted sites |
| Washing | DMF, DCM, Methanol | [3][9] |
Workflow for Linker Attachment:
Figure 1. Workflow for attaching the this compound linker to a solid support.
Protocol 3: Solid-Phase Synthesis using the Linker-Functionalized Resin
This protocol outlines the general steps for peptide synthesis using the Fmoc/tBu strategy on the this compound functionalized resin.
1. Swelling the Resin:
-
Swell the linker-functionalized resin in a suitable solvent such as DCM or DMF for 20-30 minutes before the first coupling step.[3][9]
2. First Amino Acid Coupling:
-
The first Fmoc-protected amino acid is coupled to the terminal hydroxyl group that would be present after a suitable modification of the attached linker (or directly to the amine if the synthesis proceeds in the opposite direction). For this application note, we assume a standard peptide synthesis where the linker's amine has been acylated with a handle to present a hydroxyl group for esterification with the first amino acid. A more direct approach is to use the amine of the linker to build molecules that will be cleaved to yield a C-terminal primary amide. For peptide synthesis resulting in a C-terminal acid, a different linker like Wang resin would be used.[1] Assuming the goal is a C-terminal amide, the first amino acid is coupled to a Rink Amide linker attached to the solid support, and the this compound could be incorporated as a building block within the peptide sequence.
For the purpose of demonstrating the linker's cleavage properties, let's assume a small molecule is attached via its carboxylic acid to the amine of the linker.
| Step | Reagents and Conditions | Time |
| 1. Resin Swelling | DCM or DMF | 20-30 min |
| 2. Coupling | Fmoc-AA-OH (3 eq), DIC (3 eq), HOBt (3 eq) in DMF/DCM | 2-4 hours |
| 3. Washing | DMF, DCM, MeOH | 5 x 1 min |
| 4. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 5. Washing | DMF, DCM, MeOH | 5 x 1 min |
| Repeat steps 2-5 for each subsequent amino acid. |
Workflow for Solid-Phase Peptide Synthesis Cycle:
Figure 2. General cycle for solid-phase peptide synthesis using Fmoc chemistry.
Protocol 4: Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the resin. The benzyl ether bond of the linker is cleaved using a strong acid cocktail.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per 100 mg of resin).[3][9]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the cleaved product by adding cold diethyl ether.
-
Centrifuge and wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Reference/Note |
| Resin Loading Capacity | 0.5 - 1.5 mmol/g | Dependent on the base resin |
| Coupling Efficiency per Step | >99% | Monitored by Kaiser test or similar |
| Overall Synthesis Yield (crude) | 60-90% | Dependent on sequence length and complexity |
| Final Cleavage Yield | >80% | |
| Purity of Crude Product (HPLC) | 50-80% | Dependent on sequence and synthesis efficiency |
Conclusion
The this compound linker is a valuable tool for solid-phase synthesis, particularly for the preparation of molecules requiring a C-terminal primary amine upon cleavage. Its stability to a range of synthetic conditions and its susceptibility to acid-mediated cleavage make it compatible with standard SPPS workflows. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biosynth.com [biosynth.com]
- 5. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Reactions Involving 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 3-(benzyloxy)propan-1-amine derivatives via reductive amination. This versatile reaction is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds, allowing for the facile diversification of lead compounds and the synthesis of novel chemical entities.[1][2] Reductive amination offers a controlled and efficient method for the alkylation of amines, avoiding the common issue of overalkylation that can occur with direct alkylation methods.[1][2]
The protocols outlined below utilize common and effective reducing agents, including sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, to couple this compound with a variety of aldehydes and ketones.
General Reaction Scheme
The reductive amination process involves the initial formation of an imine or iminium ion intermediate from the reaction of this compound with a carbonyl compound. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the corresponding secondary amine.[1][2]
Core Concepts and Reagent Selection
Reductive amination is a robust and widely used transformation in organic synthesis. The choice of reducing agent is critical for the success of the reaction and is often dictated by the reactivity of the carbonyl substrate and the desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : STAB is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[3][4] It is often the reagent of choice due to its tolerance of a variety of functional groups and its ability to be used in a one-pot procedure.[3][4] Reactions are typically carried out in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]
-
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is another popular choice for reductive amination. It is particularly useful because it is stable in mildly acidic conditions, which can be beneficial for the formation of the iminium ion intermediate.[1][5] Methanol is a common solvent for reactions employing sodium cyanoborohydride.[3]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for the reaction of this compound with a variety of aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, aliphatic aldehydes)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M).
-
Add the aldehyde (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted this compound.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative method, particularly useful when conducting the reaction in a protic solvent is preferred.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in methanol (0.1-0.2 M).
-
Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6, which facilitates iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, carefully dissolve sodium cyanoborohydride (1.2-1.5 eq.) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Quantitative Data Summary
The following table summarizes representative yields for the reductive amination of this compound with various carbonyl compounds, as would be expected based on general literature for similar primary amines. Specific yields for this exact substrate are not widely reported, but these values serve as a general guideline.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 80-92 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 75-88 |
| 4 | Acetone | NaBH₃CN | MeOH | 70-85 |
| 5 | Isobutyraldehyde | NaBH₃CN | MeOH | 80-90 |
Visualizations
Figure 1. General experimental workflow for the reductive amination of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Protecting Group Strategies for 3-(Benzyloxy)propan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amine functionality of 3-(benzyloxy)propan-1-amine. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure chemoselectivity and high yields. Herein, we discuss the application of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
This compound is a valuable building block in organic synthesis, featuring a primary amine and a benzyl ether. The primary amine is a nucleophilic and basic site, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group depends on the stability of the substrate to the protection and deprotection conditions, as well as orthogonality with other functional groups present in the molecule.
Protecting Group Strategies: An Overview
The three most common protecting groups for amines are Boc, Cbz, and Fmoc. Each has a distinct set of conditions for its introduction and removal, allowing for strategic selection in a synthetic route.
-
Boc (tert-butoxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions. It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly cleaved by catalytic hydrogenolysis.[2][3] This method offers mild deprotection conditions.
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[4] This makes it orthogonal to the Boc and Cbz protecting groups.
The general workflow for a protecting group strategy is illustrated below.
Caption: General workflow of a protecting group strategy.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize the reaction conditions and yields for the protection and deprotection of primary amines, with a focus on conditions applicable to this compound.
Table 1: N-Protection of Primary Amines
| Protecting Group | Reagent | Base | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) or NaOH | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Room Temperature | 1 - 4 h | 90 - 99 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | Dioxane/Water, THF/Water | 0 - Room Temperature | 2 - 20 h | 90 - 98 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or TEA | Dioxane/Water, DCM | 0 - Room Temperature | 2 - 12 h | 85 - 95 |
Table 2: N-Deprotection of Protected Primary Amines
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Dichloromethane (DCM) | Room Temperature | 0.5 - 4 h | 95 - 100 |
| Cbz | H₂ (1 atm), 10% Pd/C or Ammonium formate, 10% Pd/C | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | 1 - 16 h | 95 - 100 |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature | 10 - 30 min | 95 - 100 |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound. These protocols are based on general procedures for primary amines and should be optimized for the specific substrate.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: >95%
Protocol 2: N-Boc Deprotection of tert-butyl (3-(benzyloxy)propyl)carbamate
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
tert-butyl (3-(benzyloxy)propyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the tert-butyl (3-(benzyloxy)propyl)carbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Protocol 3: N-Cbz Protection of this compound
This protocol describes the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.[3]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 90-95%
Protocol 4: N-Cbz Deprotection of benzyl (3-(benzyloxy)propyl)carbamate
This protocol describes the removal of the Cbz protecting group by catalytic hydrogenolysis.[2]
Materials:
-
benzyl (3-(benzyloxy)propyl)carbamate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂) balloon or ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Standard laboratory glassware for hydrogenation
-
Magnetic stirrer
Procedure:
-
Dissolve benzyl (3-(benzyloxy)propyl)carbamate (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon) or add ammonium formate (3-5 eq).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Protocol 5: N-Fmoc Protection of this compound
This protocol describes the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water (1:1 mixture)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Fmoc-Cl (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with water and then with diethyl ether to obtain the pure N-Fmoc protected amine.
Expected Yield: 85-95%
Protocol 6: N-Fmoc Deprotection of (9H-fluoren-9-yl)methyl (3-(benzyloxy)propyl)carbamate
This protocol describes the removal of the Fmoc protecting group under basic conditions.[4]
Materials:
-
(9H-fluoren-9-yl)methyl (3-(benzyloxy)propyl)carbamate
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the (9H-fluoren-9-yl)methyl (3-(benzyloxy)propyl)carbamate (1.0 eq) in DMF.
-
Add the 20% piperidine in DMF solution (10 eq of piperidine).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the deprotected amine and dissolve the fluorenyl-piperidine adduct.
-
Collect the precipitated product by filtration or decant the ether.
-
Wash the product with diethyl ether and dry under vacuum.
Expected Yield: >95%
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules containing multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group in the presence of others. For this compound, a combination of Boc, Cbz, and Fmoc protecting groups can be used effectively in this manner. For example, an Fmoc group can be removed with piperidine without affecting a Boc or Cbz group, and a Boc group can be removed with acid in the presence of a Cbz or Fmoc group. The Cbz group's removal by hydrogenolysis is orthogonal to both Boc and Fmoc groups.
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Benzyloxy)propan-1-amine by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 3-(Benzyloxy)propan-1-amine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound by standard silica gel chromatography challenging?
A1: this compound is a primary amine, which is basic in nature. The silica gel stationary phase is acidic due to the presence of silanol groups (Si-OH). This acidity can lead to strong interactions with the basic amine, causing several issues:
-
Peak Tailing: The amine adheres strongly to the silica, leading to broad, asymmetrical peaks during elution.[1][2]
-
Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute from the column, resulting in low recovery.[1]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.[3]
Q2: What is the purpose of adding triethylamine (TEA) or another amine to the mobile phase?
A2: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-2% v/v), to the mobile phase helps to neutralize the acidic silanol sites on the silica gel.[1][2][4][5] This "deactivation" of the stationary phase minimizes the strong interaction with the target amine, leading to improved peak shape, better separation, and higher recovery.[1][5]
Q3: Are there alternative stationary phases I can use for purifying amines?
A3: Yes, if issues persist with standard silica gel, consider these alternatives:
-
Amine-functionalized silica: This stationary phase has an amine-modified surface, which is more compatible with basic compounds and can provide excellent separation with standard normal-phase solvents like hexane/ethyl acetate.[1][6]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be a good alternative to silica for the purification of basic compounds.[4]
-
Reversed-phase (C18) silica: For more polar amines, reversed-phase chromatography using a mobile phase like acetonitrile/water can be effective. To ensure the amine is in its neutral, more retained form, the pH of the mobile phase can be adjusted to be two units above the amine's pKa.[1]
Q4: How do I choose an appropriate solvent system (mobile phase)?
A4: The choice of mobile phase depends on the polarity of your compound and any impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Common mobile phases for purifying amines like this compound include:
-
Dichloromethane/Methanol (DCM/MeOH)
-
Hexane/Ethyl Acetate (Hex/EtOAc)
For TLC analysis, it is crucial to add the same percentage of amine modifier (e.g., triethylamine) to your developing solvent as you plan to use in your column. An ideal Rf value for the desired compound on TLC is typically around 0.2-0.4 to ensure good separation on the column.[5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound on a laboratory scale.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Prepare a suitable mobile phase determined by prior TLC analysis (e.g., 95:5 DCM/MeOH).
-
Add 0.5-1% (v/v) of triethylamine to the mobile phase. For example, to 1 L of mobile phase, add 5-10 mL of TEA.
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
In a separate beaker, create a slurry of silica gel with your initial, least polar mobile phase. Ensure there are no air bubbles.[8]
-
Pour the slurry into the column. As the silica settles, gently tap the column to ensure even packing and prevent air bubbles or cracks.[8]
-
Open the stopcock to drain some of the solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[9]
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[9] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica.[9]
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][9] Carefully add this powder to the top of the column.[9]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).[7]
6. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Quantitative Data Summary
The following table provides representative data for the purification of this compound. These values are illustrative and may require optimization for specific reaction mixtures.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase System | Dichloromethane/Methanol + 1% Triethylamine | A common system for moderately polar amines. |
| TLC Rf of Product | ~0.35 | In 95:5 DCM/MeOH + 1% TEA. |
| Column Elution Profile | Gradient Elution: 2% to 10% MeOH in DCM | Start with a lower polarity to elute non-polar impurities, then increase polarity to elute the product. |
| Typical Loading Capacity | 1g crude product per 30-50g silica gel | A general rule of thumb for good separation. |
| Expected Purity | >98% | As determined by NMR or GC-MS. |
| Expected Recovery | 80-95% | Dependent on the purity of the crude material and column technique. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. Mobile phase is not polar enough.2. Strong interaction with acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).2. Ensure sufficient triethylamine (1-2%) is present in the mobile phase. If the problem persists, consider using an amine-functionalized silica or alumina column.[1][6] |
| Poor separation of product and impurities (co-elution) | 1. Mobile phase is too polar.2. Column was overloaded with crude material.3. Column was packed improperly (cracks or channels). | 1. Use a less polar mobile phase. Develop an optimal solvent system using TLC first.2. Reduce the amount of sample loaded onto the column.3. Repack the column carefully, ensuring a homogenous and level bed of silica. |
| Streaking or tailing of the product spot on TLC and broad peaks from the column | 1. The amine is interacting strongly with the acidic silica.[1]2. The sample is degrading on the silica.[3] | 1. Add 1-2% triethylamine or ammonia to the mobile phase to neutralize the silica.[1][4][5]2. Check the stability of your compound on a silica TLC plate. If it degrades, use a less acidic stationary phase like neutral alumina or an amine-functionalized column.[1][3] |
| Low recovery of the product | 1. Irreversible adsorption of the amine onto the silica gel.2. The compound is volatile and was lost during solvent evaporation. | 1. Use a mobile phase containing triethylamine or switch to an alternative stationary phase.[1]2. Use care during solvent removal; avoid excessive heating or high vacuum. |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | This is a critical error that ruins the separation. The column must be repacked. Always keep the silica bed wet with the mobile phase. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-(Benzyloxy)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Benzyloxy)propan-1-amine, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are several established methods for the synthesis of this compound. The most common routes include:
-
Reductive Amination: This involves the reaction of 3-(benzyloxy)propanal with an amine source (like ammonia or an ammonia equivalent) in the presence of a reducing agent.
-
Gabriel Synthesis: A reliable method for forming primary amines, this route uses potassium phthalimide and 1-bromo-3-(benzyloxy)propane to avoid over-alkylation.[1][2][3]
-
Williamson Ether Synthesis followed by Amination: This two-step process begins with the synthesis of 3-(benzyloxy)propan-1-ol from 1,3-propanediol and benzyl bromide, followed by conversion of the alcohol to the amine.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
Low yields can stem from several factors depending on the chosen synthetic route. Common issues include:
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
-
Product degradation: The desired product may be unstable under the reaction or workup conditions.
-
Inefficient purification: Product loss during extraction, chromatography, or other purification steps is a common cause of reduced yield.
Q3: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproducts is crucial for improving yield and simplifying purification. Strategies include:
-
Optimizing reaction conditions: Adjusting temperature, reaction time, and stoichiometry of reactants can favor the desired reaction pathway.
-
Choice of reagents: For instance, in reductive amination, selecting an appropriate reducing agent can suppress the formation of secondary and tertiary amines.[4]
-
Using protecting groups: The Gabriel synthesis, for example, uses a phthalimide protecting group to prevent over-alkylation of the amine.[1][3]
Q4: What are the best practices for purifying this compound?
The basic nature of amines can present challenges during purification by column chromatography on silica gel, often leading to peak tailing and poor separation.[5] Recommended practices include:
-
Acid-Base Extraction: This is an effective initial purification step to separate the basic amine from non-basic impurities.[6]
-
Modified Column Chromatography: To improve separation on silica gel, the mobile phase can be treated with a small amount of a competing amine like triethylamine (1-2% v/v) to neutralize acidic sites on the silica.[5][7]
-
Alternative Stationary Phases: Using an amine-functionalized silica column can provide a more suitable chromatographic environment for purifying basic amines.[7]
-
Vacuum Distillation: For liquid amines, high vacuum distillation can be an effective method for separating the product from non-volatile impurities.[5]
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 3-(benzyloxy)propanal.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient imine formation. | Add a dehydrating agent, such as molecular sieves (4Å), to the reaction mixture to drive the equilibrium towards imine formation.[4] |
| Insufficient reducing agent activity. | Ensure the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions. Consider using a more reactive reducing agent if necessary.[8] | |
| Formation of tertiary amine byproduct | The product amine is reacting with the starting aldehyde. | Perform the reaction under non-acidic conditions. Pre-forming the imine before adding the reducing agent can also suppress tertiary amine formation.[4] |
| Product loss during workup | Emulsion formation during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Incomplete extraction of the amine. | Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the amine is in its free base form and soluble in the organic solvent.[9] |
Experimental Protocol: General Reductive Amination
To a stirred solution of 3-(benzyloxy)propanal (1.0 eq.) in an anhydrous solvent such as methanol or dichloromethane (1.0 M) at 0 °C, add the amine source (e.g., ammonia or a primary amine, 3-10 eq.).[10] Stir the mixture for 15 minutes to allow for imine formation. Add sodium triacetoxyborohydride (2.0 eq.) portionwise, then allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[10]
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Guide 2: Improving Yield in Gabriel Synthesis
The Gabriel synthesis is an excellent method for preparing primary amines and avoiding the over-alkylation often seen with other methods.[1][2][3]
| Symptom | Possible Cause | Suggested Solution |
| Low yield of N-alkylated phthalimide | Incomplete reaction with the alkyl halide. | Ensure the potassium phthalimide is completely deprotonated by using a strong base like potassium hydride (KH).[1] The alkyl halide, 1-bromo-3-(benzyloxy)propane, should be pure and added slowly to the reaction mixture. |
| Low yield of final amine after cleavage | Incomplete hydrolysis of the phthalimide. | For the hydrazinolysis cleavage step, ensure an adequate amount of hydrazine (NH₂NH₂) is used and the reaction is heated to reflux for a sufficient time to drive the reaction to completion.[1][3] |
| Difficulty separating the product from phthalhydrazide. | The phthalhydrazide byproduct can be challenging to remove.[3] Ensure complete precipitation of the phthalhydrazide before filtering. Washing the precipitate thoroughly with a suitable solvent can help recover any trapped product. |
Experimental Protocol: Gabriel Synthesis
-
N-Alkylation: To a solution of potassium phthalimide (1.0 eq.) in a polar aprotic solvent like DMF, add 1-bromo-3-(benzyloxy)propane (1.0 eq.). Heat the mixture to facilitate the Sₙ2 reaction. Monitor the reaction by TLC until the starting materials are consumed.
-
Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate (1.0-1.2 eq.) and heat the mixture to reflux. A precipitate of phthalhydrazide will form.[3]
-
Workup and Purification: After cooling, filter off the phthalhydrazide precipitate. The filtrate contains the desired primary amine. Perform an acid-base extraction to isolate the amine, followed by column chromatography if necessary.
Gabriel Synthesis Workflow Diagram
Caption: Workflow diagram for the Gabriel synthesis of this compound.
Quantitative Data Summary
The following table summarizes yield data from various synthetic procedures related to this compound and its precursors.
| Reaction | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Williamson Ether Synthesis | 3-Amino-1-propanol, Benzyl bromide | NaH, THF | This compound | 8.3% | [9] |
| Williamson Ether Synthesis | 1,3-Propanediol, Benzyl bromide | KOH, 130°C | 3-Benzyloxy-1-propanol | 77% | [11] |
| Williamson Ether Synthesis | 1,3-Propanediol, Benzyl bromide | Potassium-t-butoxide, THF | 3-Benzyloxy-1-propanol | 70% | [12] |
| Reductive Amination | Hydrocinnamaldehyde, n-Butylamine | NaBH(OAc)₃ | N-(3-Phenylpropyl)butan-1-amine | 72% | [10] |
| Reductive Amination | Hydrocinnamaldehyde, Allylamine | NaBH(OAc)₃ | N-(3-Phenylpropyl)prop-2-en-1-amine | 48% | [10] |
Note: Yields are highly dependent on specific reaction conditions and scale.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. This compound | 16728-64-6 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(Benzyloxy)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Benzyloxy)propan-1-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound involve a two-step process starting from 3-amino-1-propanol. The first step is the protection of the hydroxyl group via Williamson ether synthesis, followed by amination or reduction of a nitrile or amide intermediate. Key routes include:
-
Williamson Ether Synthesis followed by amination: This involves the reaction of 3-amino-1-propanol with a benzyl halide in the presence of a base.[1]
-
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine.[2]
-
Borane Reduction of Amides: An amide can be reduced to the corresponding amine using a borane reagent.[2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for the successful synthesis of this compound and its intermediates. These include:
-
Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and ensure the desired product is formed. For instance, in the Williamson ether synthesis, the temperature is typically kept at room temperature.[1]
-
Solvent: The choice of solvent is critical and depends on the specific reaction. Anhydrous solvents are often required to prevent unwanted reactions with water.
-
Base: In reactions requiring a base, such as the Williamson ether synthesis, the choice and amount of base are important to control the reaction rate and prevent side reactions.
-
Reaction Time: The duration of the reaction should be monitored to ensure completion without the formation of degradation products.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound is typically achieved through silica gel column chromatography.[1] The choice of eluent is critical for achieving good separation. A common solvent system is a mixture of dichloromethane and methanol.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Williamson Ether Synthesis of 3-(Benzyloxy)propan-1-ol
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the base used (e.g., NaH, KOH, Potassium t-butoxide) is fresh and added in the correct stoichiometric amount.[1][3][4] |
| Side Reactions | Control the temperature carefully. Lowering the reaction temperature can minimize side reactions like elimination. |
| Moisture in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent quenching of the alkoxide intermediate. |
| Poor Quality Reagents | Use freshly distilled benzyl bromide or benzyl chloride to remove any acidic impurities that can inhibit the reaction.[3] |
Issue 2: Formation of Multiple Products in Reductive Amination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Over-alkylation | Use a controlled amount of the amine (3-10 equivalents) and add the reducing agent portionwise to minimize the formation of secondary and tertiary amines.[2] |
| Incomplete Imine Formation | Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by techniques like TLC or NMR. |
| Decomposition of Reducing Agent | Ensure the reducing agent (e.g., sodium triacetoxyborohydride) is of high quality and handled under anhydrous conditions.[2] |
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities. |
| Product is too Polar/Non-polar | If the product is highly polar, consider using a more polar solvent system or a different stationary phase for chromatography. For non-polar products, a less polar system would be appropriate. |
| Acidic/Basic Nature of Product | For amine products, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape and separation on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the reaction of 3-amino-1-propanol with benzyl bromide.[1]
Materials:
-
3-amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous THF (150 mL) at room temperature, slowly add sodium hydride (0.1 mol).
-
Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.
-
Add benzyl bromide (0.1 mol) dropwise to the mixture.
-
Continue stirring at room temperature for 10 hours.
-
Concentrate the reaction mixture under vacuum.
-
Partition the residue between 1N aqueous hydrochloric acid and dichloromethane.
-
Separate the aqueous layer and adjust the pH to 10 with a 10% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic phases, dry with magnesium sulfate, and concentrate in a vacuum.
-
Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield 3-(benzyloxy)propylamine.[1]
| Parameter | Value |
| Reactants | 3-amino-1-propanol, Sodium hydride, Benzyl bromide |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 10 hours |
| Purification | Silica gel column chromatography |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Hypothetical Signaling Pathway Inhibition
While this compound is a synthetic intermediate, related benzotriazole derivatives have been studied as inhibitors of protein kinase CK2, which is involved in cancer cell survival pathways. The following diagram illustrates a hypothetical mechanism of action for a related compound.
References
Technical Support Center: Removal of Benzyl Protecting Group from 3-(Benzyloxy)propan-1-amine
Welcome to the technical support center for the deprotection of 3-(benzyloxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of the benzyl protecting group from this specific substrate.
Troubleshooting and FAQs
This section addresses common issues encountered during the debenzylation of this compound, presented in a question-and-answer format.
Q1: My catalytic hydrogenation for the debenzylation of this compound is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete hydrogenolysis is a common challenge. Several factors can contribute to this issue:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities. Amines themselves can act as mild catalyst poisons, and any residual sulfur or halide impurities from previous steps can severely deactivate the catalyst.[1][2][3]
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity solvents and reagents. If catalyst poisoning is suspected, consider pre-treating the substrate to remove impurities or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4][5] Adding a stoichiometric amount of a non-nucleophilic acid, like HCl or acetic acid, can protonate the amine, preventing it from coordinating to the palladium surface and thus reducing catalyst inhibition.[1][2]
-
-
Insufficient Hydrogen Pressure: While many debenzylation reactions proceed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates require higher pressures for efficient cleavage.[4]
-
Poor Catalyst Activity or Quality: The activity of Palladium on carbon (Pd/C) can differ between batches and suppliers and can decrease over time.[4][5]
-
Solution: Use a fresh batch of high-quality catalyst. It is often advisable to test a new batch on a small scale first. For challenging debenzylations, Pearlman's catalyst is often more effective than standard Pd/C.[5]
-
-
Inadequate Mixing: As this is a heterogeneous reaction, efficient mixing is critical to ensure the substrate has sufficient access to the catalyst surface.[1]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture throughout the experiment. For larger-scale reactions, mechanical stirring is often more effective than magnetic stirring.[1]
-
Q2: I am observing over-reduction or other side reactions during the debenzylation. How can I improve the selectivity?
A2: Achieving high selectivity is crucial, especially in molecules with other reducible functional groups.
-
Problem: Besides the desired O-debenzylation, N-debenzylation can also occur if the reaction conditions are too harsh or if the wrong catalyst is chosen.
-
Solution - Method Selection: Catalytic transfer hydrogenation (CTH) is often a milder alternative to high-pressure hydrogenation and can offer better selectivity.[7][8][9] Common hydrogen donors for CTH include ammonium formate, formic acid, and cyclohexene.[7][8][9][10]
-
Solution - Catalyst Choice: The choice of catalyst can influence selectivity. For instance, 5% Rh/Al₂O₃ has been reported to selectively cleave phenolic benzyl ethers in the presence of aliphatic ones.[11] While not directly applicable to this substrate, it highlights the importance of catalyst screening.
-
Q3: Are there alternative methods to catalytic hydrogenation for removing the benzyl group from this compound?
A3: Yes, several alternative methods can be employed, particularly if the substrate is incompatible with hydrogenation conditions.
-
Acid-Catalyzed Cleavage: Strong Brønsted acids (e.g., TFA, HBr) or Lewis acids (e.g., BCl₃, AlCl₃) can cleave benzyl ethers.[2][12][13] However, these conditions are harsh and may not be compatible with other acid-sensitive functional groups.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be used for oxidative debenzylation.[2][14] These methods are often chemoselective but may not be suitable for molecules with other oxidizable groups.
-
Enzymatic Deprotection: Laccase from Trametes versicolor in combination with TEMPO has been shown to be an efficient system for the deprotection of N-benzylated primary amines in an aqueous medium.[15] While this is for N-benzyl groups, enzymatic methods are an emerging green alternative.
Experimental Protocols
Below are detailed methodologies for common debenzylation procedures applicable to this compound.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
-
Preparation: In a suitable reaction vessel (e.g., a Parr flask), dissolve this compound (1.0 eq) in a protic solvent such as ethanol or methanol (typically 0.1-0.2 M concentration).[4][6]
-
Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Acidification (Optional but Recommended): Add a solution of HCl in ethanol (1.1 eq) to protonate the amine and prevent catalyst poisoning.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times, then evacuate and backfill with hydrogen three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 40 psi) and stir the reaction mixture vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., crystallization, chromatography).
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) and 10% Pd/C (an equal weight to the substrate) in dry methanol.[7]
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (5.0 eq) in one portion.[7]
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with chloroform.[7]
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired product.[7]
Data Presentation
The following tables summarize typical reaction conditions for the debenzylation of benzyl-protected amines and ethers.
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Parameter | Hydrogen Gas | Transfer Hydrogenation (Ammonium Formate) |
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | Equal weight to substrate |
| Hydrogen Source | H₂ gas | Ammonium Formate |
| Pressure | Atmospheric to 50 psi | Atmospheric |
| Temperature | Room Temperature | Reflux |
| Solvent | Ethanol, Methanol | Methanol |
| Additive | HCl or Acetic Acid (optional) | None |
| Typical Reaction Time | 1-24 hours | 10-60 minutes |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for benzyl group removal via catalytic hydrogenation.
Troubleshooting Logic for Slow Hydrogenation
Caption: Decision tree for troubleshooting slow hydrogenation reactions.
References
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. digibuo.uniovi.es [digibuo.uniovi.es]
Technical Support Center: Troubleshooting Low Yields in 3-(Benzyloxy)propan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing common issues encountered during the synthesis of this compound, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My direct synthesis of this compound from 3-amino-1-propanol and benzyl bromide is resulting in very low yields. What is the likely cause?
A1: The direct benzylation of 3-amino-1-propanol often suffers from low yields due to a lack of chemoselectivity. The starting material possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). In the presence of a base, both can be deprotonated and subsequently alkylated by benzyl bromide. This leads to a mixture of N-benzylated, O-benzylated, and potentially di-benzylated products, making the isolation of the desired N-benzylated product in high purity and yield challenging. One reported procedure using sodium hydride as a base yielded only 8.3% of the desired product.[1]
Q2: What are the major side products in the direct benzylation of 3-amino-1-propanol?
A2: The primary side products include:
-
O-benzylated product: 3-Amino-1-(benzyloxy)propane.
-
N,O-dibenzylated product: 3-(Dibenzylamino)propan-1-ol and 3-(Benzyl(benzyloxy)propyl)amine.
-
Over-alkylated N-benzylated product: 3-(Dibenzylamino)propan-1-ol.
-
Quaternary ammonium salts.
The formation of these byproducts significantly consumes the starting materials and complicates the purification process.
Q3: Are there higher-yielding alternative synthetic routes to this compound?
A3: Yes, multi-step synthetic routes that avoid the initial chemoselectivity issue are generally more successful and provide higher overall yields. The most common and effective strategy involves a two-stage approach:
-
Synthesis of 3-benzyloxy-1-propanol: This key intermediate is synthesized with good yields (70-77%) from the selective O-benzylation of 1,3-propanediol.[2][3]
-
Conversion of 3-benzyloxy-1-propanol to this compound: The hydroxyl group of the intermediate is then converted to an amino group. Several reliable methods exist for this transformation, including:
-
Via Mesylation and Azide Substitution followed by Reduction: The alcohol is converted to a good leaving group (mesylate), which is then displaced by an azide ion. The resulting azide is subsequently reduced to the primary amine.
-
Gabriel Synthesis: This classic method involves the reaction of the alcohol-derived halide or mesylate with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
-
Mitsunobu Reaction: The alcohol is reacted with a nitrogen nucleophile, such as phthalimide or hydrazoic acid, in the presence of a phosphine and an azodicarboxylate.
-
Oxidation and Reductive Amination: The alcohol is first oxidized to the corresponding aldehyde, 3-(benzyloxy)propanal, which is then converted to the amine via reductive amination with an ammonia source.
-
The following troubleshooting guides provide more detailed information on these high-yielding alternative routes.
Troubleshooting Guides for High-Yield Synthesis
This section provides detailed troubleshooting for a recommended high-yield, two-stage synthesis of this compound.
Stage 1: Synthesis of 3-Benzyloxy-1-propanol
Issue: Low yield of 3-benzyloxy-1-propanol from 1,3-propanediol.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in 3-benzyloxy-1-propanol synthesis.
Experimental Protocol: High-Yield Synthesis of 3-Benzyloxy-1-propanol [2]
| Reagent/Parameter | Quantity |
| 1,3-Propanediol | 38 g (0.5 mol) |
| Benzyl Bromide | 85.5 g (0.5 mol) |
| Potassium tert-butoxide | 56 g (0.5 mol) |
| Dry Tetrahydrofuran (THF) | 500 mL |
| Temperature | 0 °C to room temperature |
| Reaction Time | Overnight |
| Yield | ~70% |
Methodology:
-
A solution of 1,3-propanediol and benzyl bromide in dry THF is cooled to 0 °C in a 2 L flask.
-
Potassium tert-butoxide is added in portions, ensuring the internal temperature remains below 20 °C.
-
The mixture is stirred at room temperature overnight.
-
The reaction is quenched by pouring into 2N HCl and water.
-
After saturating with NaCl, the mixture is extracted with ether.
-
The organic phase is washed with water, dried over Na2SO4, and evaporated.
-
The crude product is purified by distillation under reduced pressure to yield pure 3-benzyloxy-1-propanol.
Stage 2: Conversion of 3-Benzyloxy-1-propanol to this compound
Here we present three reliable methods for this conversion.
This two-step sequence involves the oxidation of the alcohol to the aldehyde, followed by reductive amination.
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting reductive amination of 3-(benzyloxy)propanal.
Experimental Protocols:
Step 1: Dess-Martin Oxidation of 3-Benzyloxy-1-propanol
| Reagent/Parameter | Quantity |
| 3-Benzyloxy-1-propanol | 1.0 equiv |
| Dess-Martin Periodinane (DMP) | 1.5 equiv |
| Dichloromethane (DCM) | 0.1 M solution |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | ~90-95% |
Methodology:
-
To a solution of 3-benzyloxy-1-propanol in DCM, add Dess-Martin periodinane in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
The crude 3-(benzyloxy)propanal can be purified by flash column chromatography.
Step 2: Reductive Amination of 3-(Benzyloxy)propanal
| Reagent/Parameter | Quantity |
| 3-(Benzyloxy)propanal | 1.0 equiv |
| Ammonium Acetate | 10 equiv |
| Sodium triacetoxyborohydride (STAB) | 1.5 equiv |
| Dichloroethane (DCE) | 0.1 M solution |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | ~70-85% |
Methodology:
-
To a solution of 3-(benzyloxy)propanal and a large excess of ammonium acetate in DCE, add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM, dry the combined organic layers over sodium sulfate, and concentrate.
-
The crude amine can be purified by column chromatography.
This method is a reliable way to form primary amines from alkyl halides (or tosylates/mesylates).
Experimental Workflow:
Caption: Workflow for the Gabriel synthesis of this compound.
Experimental Protocol:
| Step | Reagent/Parameter | Quantity | Yield |
| 1. Mesylation | 3-Benzyloxy-1-propanol | 1.0 equiv | ~95% |
| Methanesulfonyl Chloride | 1.2 equiv | ||
| Triethylamine | 1.5 equiv | ||
| Dichloromethane (DCM) | 0.2 M | ||
| 2. Phthalimide Alkylation | 3-(Benzyloxy)propyl mesylate | 1.0 equiv | ~85-90% |
| Potassium Phthalimide | 1.1 equiv | ||
| Dimethylformamide (DMF) | 0.5 M | ||
| 3. Hydrazinolysis | N-(3-(Benzyloxy)propyl)phthalimide | 1.0 equiv | ~90% |
| Hydrazine Hydrate | 10 equiv | ||
| Ethanol | 0.2 M | ||
| Overall Yield | ~70-75% |
Methodology:
-
Mesylation: To a cooled (0 °C) solution of 3-benzyloxy-1-propanol and triethylamine in DCM, add methanesulfonyl chloride dropwise. Stir at 0 °C for 1-2 hours. Work up by washing with water, dilute HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the crude mesylate.
-
Phthalimide Alkylation: Dissolve the crude mesylate and potassium phthalimide in DMF and heat at 80-100 °C for several hours. Cool, pour into water, and filter the solid N-(3-(benzyloxy)propyl)phthalimide.
-
Hydrazinolysis: Reflux the phthalimide derivative with hydrazine hydrate in ethanol. Cool the mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate and purify the resulting amine by distillation or column chromatography.
This reaction allows for the direct conversion of the alcohol to the amine with inversion of configuration (though not relevant for this achiral substrate).
Troubleshooting the Mitsunobu Reaction:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently acidic nucleophile. | Use a more acidic N-nucleophile like phthalimide (pKa ~8.3). |
| Steric hindrance. | Not typically an issue for primary alcohols like 3-benzyloxy-1-propanol. | |
| Reagent quality. | Use fresh triphenylphosphine and DEAD/DIAD. | |
| Difficult Purification | Triphenylphosphine oxide (TPPO) and reduced DEAD/DIAD byproducts are present. | - Precipitate TPPO from a non-polar solvent mixture (e.g., ether/hexanes).- Use polymer-supported triphenylphosphine.- Acid-base extraction can sometimes help if the product is basic. |
Experimental Protocol:
| Reagent/Parameter | Quantity |
| 3-Benzyloxy-1-propanol | 1.0 equiv |
| Phthalimide | 1.2 equiv |
| Triphenylphosphine (PPh3) | 1.5 equiv |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 equiv |
| Dry Tetrahydrofuran (THF) | 0.2 M |
| Temperature | 0 °C to Room Temperature |
| Yield (of phthalimide adduct) | ~80-90% |
Methodology:
-
Dissolve 3-benzyloxy-1-propanol, phthalimide, and triphenylphosphine in dry THF and cool to 0 °C.
-
Slowly add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by column chromatography to isolate N-(3-(benzyloxy)propyl)phthalimide.
-
The phthalimide adduct is then cleaved using hydrazinolysis as described in the Gabriel synthesis protocol to yield the final product.
Summary of High-Yield Routes
| Synthetic Route | Key Intermediates | Typical Overall Yield | Advantages | Disadvantages |
| Oxidation/Reductive Amination | 3-Benzyloxy-1-propanol, 3-(Benzyloxy)propanal | 60-80% | High-yielding, avoids harsh reagents. | Two-step conversion from the alcohol. |
| Gabriel Synthesis | 3-Benzyloxy-1-propanol, 3-(Benzyloxy)propyl mesylate, N-(3-(Benzyloxy)propyl)phthalimide | 70-75% | Reliable and well-established for primary amines. | Requires a deprotection step. |
| Mitsunobu Reaction | 3-Benzyloxy-1-propanol, N-(3-(Benzyloxy)propyl)phthalimide | 70-80% (after deprotection) | Mild conditions, good for sensitive substrates. | Stoichiometric byproducts can complicate purification. |
By selecting one of these higher-yielding, multi-step approaches and following the detailed protocols and troubleshooting guides, researchers can significantly improve the yield and purity of this compound in their experiments.
References
Technical Support Center: Scaling Up the Synthesis of 3-(Benzyloxy)propan-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(Benzyloxy)propan-1-amine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
3-amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dichloromethane/Methanol (for column chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-1-propanol (1.0 eq.) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Under a nitrogen atmosphere, slowly add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.0 eq.) dropwise via the dropping funnel to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with 1N HCl.
-
Extract the aqueous layer with dichloromethane to remove impurities.
-
Make the aqueous layer basic (pH > 10) with 10% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of 3-amino-1-propanol. | Ensure the use of a strong, non-nucleophilic base like sodium hydride and anhydrous conditions. |
| Side reaction: N-benzylation of the amine. | Add the benzyl bromide slowly at a low temperature to favor O-alkylation. | |
| Incomplete reaction. | Increase reaction time and monitor by TLC until the starting material is consumed. | |
| Significant Byproduct Formation | Over-alkylation (N,N-dibenzylation). | Use a stoichiometric amount of benzyl bromide. |
| Elimination of benzyl bromide to form stilbene. | Maintain a moderate reaction temperature. | |
| Difficult Purification | Product streaking on silica gel column. | Neutralize acidic sites on the silica gel by pre-treating with a triethylamine solution or use an amine-functionalized silica gel.[1][2] |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. A gradient of methanol in dichloromethane is often effective. | |
| Inconsistent Batch-to-Batch Results | Variable reagent quality. | Use high-purity, anhydrous reagents. |
| Procedural deviations. | Maintain a detailed and consistent batch record. |
Quantitative Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (100g) |
| 3-amino-1-propanol | 10 g | 100 g |
| Sodium Hydride (60%) | 5.9 g | 59 g |
| Benzyl Bromide | 22.8 g | 228 g |
| Anhydrous THF | 200 mL | 2 L |
| Typical Yield | 60-75% | 55-70% |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield when scaling up this synthesis?
A1: The most frequent cause of decreased yield on a larger scale is the competing N-alkylation side reaction. Slower addition of benzyl bromide at controlled temperatures is crucial to minimize this. Inefficient heat transfer in larger reactors can also lead to localized overheating, promoting side reactions.
Q2: Can I use a different base instead of sodium hydride?
A2: While other strong bases like potassium tert-butoxide can be used, sodium hydride is often preferred for its effectiveness in deprotonating the alcohol and its relatively low nucleophilicity, which helps to minimize side reactions with the benzyl bromide.
Q3: My product is difficult to purify by standard column chromatography. What are my options?
A3: Amines are known to interact strongly with acidic silica gel, leading to poor separation. You can either add a competing amine like triethylamine (1-2%) to your eluent, use an amine-functionalized silica gel, or consider reversed-phase chromatography.[1][2][3]
Q4: Are there any specific safety precautions I should take when scaling up this reaction?
A4: Yes. Sodium hydride is a highly flammable and reactive substance that reacts violently with water. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. The quenching step should be performed slowly and with extreme caution, preferably at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
challenges in the work-up and isolation of 3-(Benzyloxy)propan-1-amine
Welcome to the technical support center for the synthesis and purification of 3-(Benzyloxy)propan-1-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the work-up and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their primary challenges?
The synthesis of this compound is typically achieved via two main routes, each with specific challenges:
-
O-Benzylation of 3-Amino-1-propanol: This common method involves the reaction of 3-amino-1-propanol with a benzylating agent like benzyl bromide. A significant challenge is achieving selective O-benzylation over N-benzylation. To favor O-benzylation, the hydroxyl group is typically deprotonated first using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) before the addition of benzyl bromide[1]. Incomplete reaction or side reactions can lead to a complex mixture of products, making isolation difficult and often resulting in low yields[1].
-
Reductive Amination: This route involves the reaction of 3-(benzyloxy)propanal with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine[2][3]. A primary challenge in this method is ensuring the complete reduction of the imine intermediate. Residual imine can be a persistent impurity that is difficult to separate from the final amine product due to their similar physical properties[4]. The choice of reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is critical for the success of this reaction[3].
Q2: My amine product is streaking badly on silica gel TLC plates, and I'm getting poor separation during column chromatography. What can I do?
This is a very common issue when purifying amines on standard silica gel. The acidic nature of silica interacts strongly with the basic amine, causing tailing and poor separation[5][6].
Here are several effective solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, adding 1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica, leading to sharper peaks and better separation[5][6].
-
Use a Different Stationary Phase: Switch to a deactivated or basic stationary phase. Amine-functionalized silica gel is commercially available and often provides excellent separation for basic compounds without the need for mobile phase modifiers[5][6].
-
Protecting Group Strategy: If separation remains challenging, consider temporarily protecting the amine as a carbamate (e.g., with Boc anhydride). The protected compound is less polar and no longer basic, making it much easier to purify on standard silica gel. The protecting group can then be removed in a subsequent step[4][7].
Q3: I'm performing an acid-base liquid-liquid extraction to purify my product, but my yield is very low. What could be going wrong?
Low yields during acid-base extraction are often due to incomplete partitioning between the aqueous and organic layers. Here are some troubleshooting steps:
-
Ensure Complete Protonation/Deprotonation: When washing with acid (e.g., 1N HCl) to move the amine into the aqueous layer, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the amine. Conversely, when you basify the aqueous layer to recover your amine, ensure the pH is high enough (typically pH > 10) to fully deprotonate the ammonium salt back to the free amine[1][8]. Check the pH of the aqueous layer with pH paper or a meter.
-
Address Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Increase Number of Extractions: Instead of one large extraction, perform multiple smaller extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient way to recover all of your product[1].
-
"Salting Out": If your amine has some water solubility, adding a salt like sodium chloride to the aqueous layer before extraction can decrease its aqueous solubility and drive it into the organic layer[9].
Q4: What are the expected impurities in the synthesis of this compound and how can I remove them?
The impurities depend on the synthetic route.
-
From 3-Amino-1-propanol:
-
Unreacted Starting Materials: 3-Amino-1-propanol and benzyl bromide. 3-Amino-1-propanol can be removed with an aqueous wash. Benzyl bromide can be removed by column chromatography or vacuum distillation.
-
N-Benzylated Byproduct: N-benzyl-3-aminopropan-1-ol.
-
Dibenzylated Byproduct: N,N-dibenzyl-3-hydroxypropanamine.
-
These closely related amine byproducts are best separated by careful column chromatography, potentially using the methods described in Q2[5][6].
-
-
From Reductive Amination:
-
Residual Imine: The intermediate imine may persist if the reduction is incomplete[4]. Driving the reaction to completion by using an excess of the reducing agent or extending the reaction time is the best strategy. If present, careful chromatography is needed for removal.
-
Over-alkylation Products: If the newly formed primary amine reacts further, secondary amine byproducts can form. This is a common issue in reductive aminations[3].
-
Troubleshooting Guides
Guide 1: Work-up & Extraction Issues
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Extraction | High concentration of reagents or byproducts acting as surfactants. Vigorous shaking. | Add brine (saturated NaCl solution). Gently swirl or rock the separatory funnel instead of shaking. Allow the mixture to stand for an extended period. |
| Product Won't Extract into Organic Layer After Basification | Insufficiently high pH to deprotonate the ammonium salt. Product has some water solubility. | Add more base (e.g., 10% NaOH) until the aqueous layer is strongly basic (pH > 10)[1]. Saturate the aqueous layer with NaCl ("salting out") before extracting[9]. |
| Low Yield After Acid Wash | Product is not fully protonated and remains in the organic layer. | Ensure the pH of the aqueous acid wash is low enough (pH < 2) to protonate the amine. Perform multiple acid washes to ensure complete extraction into the aqueous phase[8]. |
Guide 2: Purification by Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Product Streaking / Tailing on TLC & Column | Strong interaction between the basic amine and acidic silica gel[5]. | 1. Add 1-2% triethylamine or ammonium hydroxide to the eluent[5][6]. 2. Use amine-functionalized silica gel[6]. |
| Poor Separation from Byproducts | Byproducts have very similar polarity to the desired amine. | 1. Try a different solvent system (e.g., Ethyl Acetate/Hexane with TEA, or a gradient of DCM/Methanol with TEA). 2. Use a high-performance column with smaller particle size silica. |
| Product Seems to Be Decomposing on the Column | The amine is sensitive to the acidic silica gel. | 1. Minimize the time the compound spends on the column by using flash chromatography. 2. Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica[6]. |
Experimental Protocols & Data
Protocol: Acid-Base Extraction for Amine Purification
This protocol is adapted from a standard procedure for the work-up of 3-(benzyloxy)propylamine[1].
-
Acidification: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Transfer the solution to a separatory funnel and extract with 1N aqueous hydrochloric acid (3 times). The protonated amine will move to the aqueous layer.
-
Neutral Wash: Combine the organic layers and set them aside (this layer contains neutral and acidic impurities). Wash the combined aqueous layers with DCM one time to remove any remaining neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 10% aqueous sodium hydroxide until the pH is greater than 10.
-
Product Extraction: Extract the basified aqueous layer with DCM (3 times). The deprotonated "free" amine will now be in the organic layer.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine[1].
Quantitative Data Summary
| Parameter | Value / Condition | Source / Notes |
| Molecular Formula | C₁₀H₁₅NO | [10] |
| Molecular Weight | 165.23 g/mol | [10] |
| Boiling Point (Precursor) | 3-Benzyloxy-1-propanol: 111-114 °C / 2 mmHg | |
| Boiling Point (Related Cmpd) | N-Benzyl-3-aminopropan-1-ol: 115 °C / 0.7 mmHg | [11] |
| Column Chromatography Eluent | Dichloromethane/Methanol (3:1 to 2:1) | [1] (Note: Addition of TEA is recommended for better results) |
| Extraction pH (Acidic) | < 2 | General practice for protonating amines[8]. |
| Extraction pH (Basic) | > 10 | To ensure complete deprotonation of the amine salt[1]. |
Visualized Workflows
Caption: General experimental workflow for synthesis and purification.
References
- 1. This compound | 16728-64-6 [chemicalbook.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. Workup [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
- 10. scbt.com [scbt.com]
- 11. N-Benzyl-3-aminopropan-1-ol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 3-(Benzyloxy)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Benzyloxy)propan-1-amine. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My primary purification method, silica gel chromatography, results in significant tailing and low recovery of this compound. What is causing this and how can I resolve it?
A1: The basic nature of the amine functional group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing, irreversible adsorption, and consequently, low recovery.[1][2]
To mitigate this, you can employ one of the following strategies:
-
Use a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system. A common starting point is 0.5-2% (v/v) TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1][2] The modifier will neutralize the acidic sites on the silica, reducing the strong interaction with your amine.
-
Utilize amine-functionalized silica gel: This commercially available stationary phase has amine groups bonded to the silica surface, which minimizes the interaction with basic compounds and often provides better peak shape without the need for mobile phase additives.[1]
-
Consider reversed-phase chromatography: For polar amines, reversed-phase chromatography with a high pH mobile phase can be effective. At a pH two units above the pKa of the amine, it will be in its free-base form, increasing its hydrophobicity and retention on a C18 column.[3] A typical mobile phase would be a gradient of acetonitrile in water with an amine modifier like triethylamine.[3]
Q2: I am looking for a non-chromatographic method to purify this compound. What are my options?
A2: Several non-chromatographic techniques can be employed, depending on the nature of the impurities and the scale of your purification.
-
Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral or acidic impurities. The crude material is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1N HCl). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[4]
-
Recrystallization (as a salt): If your amine is a solid, or can be converted to a crystalline salt (e.g., hydrochloride or tartrate), recrystallization is an excellent method for achieving high purity. Common solvent systems for recrystallizing amine salts include ethanol/water or isopropanol.[1]
Q3: Can I temporarily modify the amine to make it easier to purify by standard silica gel chromatography?
A3: Yes, this is a common strategy. You can protect the amine functional group, rendering it non-basic and amenable to standard purification techniques. A popular choice is the tert-butyloxycarbonyl (Boc) protecting group. The amine can be reacted with di-tert-butyl dicarbonate (Boc-anhydride) to form the corresponding carbamate.[2] This Boc-protected amine is much less polar and does not interact strongly with silica gel, allowing for straightforward chromatographic purification. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the purified amine.[2]
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete extraction from the organic phase. | Ensure thorough mixing of the organic and aqueous phases. Perform multiple extractions with the acidic solution (e.g., 3 x volume of 1N HCl). |
| Amine salt is partially soluble in the organic phase. | Use a more polar organic solvent for the initial dissolution if possible. |
| Incomplete basification of the aqueous phase. | Check the pH of the aqueous layer after adding the base. It should be sufficiently high (pH > 12) to ensure the amine is in its free-base form. |
| Incomplete back-extraction into the organic phase. | Perform multiple extractions with an organic solvent (e.g., 3 x volume of dichloromethane or ethyl acetate) after basification. |
Issue 2: Product Decomposition During Distillation
| Potential Cause | Troubleshooting Step |
| Temperature is too high. | Ensure you are using a high vacuum (<1 mmHg) to lower the boiling point of the amine.[1] Use a heating mantle with a stirrer and monitor the temperature closely. |
| Presence of oxygen at high temperatures. | Ensure the distillation apparatus is well-sealed and under a stable vacuum. Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination with acidic impurities. | Consider a preliminary purification step, such as an acid-base extraction, to remove any acidic impurities that could catalyze decomposition at high temperatures. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (CH2Cl2) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1N aqueous hydrochloric acid (HCl). Repeat the extraction two more times. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and adjust the pH to >12 by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution.
-
Back-Extraction: Extract the basified aqueous solution with dichloromethane (3 x 100 mL for a reaction at the 0.1 mol scale).[4]
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate in vacuo to obtain the purified amine.[4]
Protocol 2: Flash Column Chromatography with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., hexane/ethyl acetate). Add 1-2% (v/v) of triethylamine to the slurry.[1]
-
Column Packing: Pack the column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by running the mobile phase containing triethylamine through it until the baseline on the detector is stable.
-
Sample Loading: Dissolve your crude amine in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the triethylamine-containing mobile phase, collecting fractions and monitoring by thin-layer chromatography (TLC) or another suitable method.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 3-(Benzyloxy)propan-1-amine
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the essential analytical methods for characterizing 3-(Benzyloxy)propan-1-amine (C₁₀H₁₅NO, Molar Mass: 165.23 g/mol ), a key intermediate in various synthetic pathways. We will delve into the experimental data, protocols, and workflows for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method depends on the specific information required, from structural elucidation to purity assessment. The following table summarizes the primary techniques for characterizing this compound.
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, identification of functional groups. | Provides unambiguous structural determination. Quantitative (qNMR). | Lower sensitivity compared to MS. Requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | Extremely high sensitivity (ng level or lower). Can be coupled with chromatography (LC-MS). | Isomers may not be distinguishable without fragmentation. Ionization can be challenging. |
| FTIR Spectroscopy | Identification of functional groups (amine, ether, aromatic ring). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. Not ideal for quantification. |
| HPLC | Purity assessment, quantification of the compound, separation from impurities. | Highly reproducible and accurate for quantification. Versatile with many column/solvent options. | Does not provide structural information alone (requires a detector like MS or DAD). |
| Elemental Analysis | Determines the percentage composition of C, H, N, and O. | Confirms the elemental formula of a pure sample. | Requires a pure sample. Does not distinguish between isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| Phenyl H | ~ 7.35 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| -O-CH₂ -Ph | ~ 4.50 | Singlet | 2H | Methylene protons of the benzyl group, adjacent to oxygen. |
| -O-CH₂ -CH₂- | ~ 3.55 | Triplet | 2H | Methylene protons adjacent to the ether oxygen. |
| -CH₂-NH₂ | ~ 2.80 | Triplet | 2H | Methylene protons adjacent to the primary amine. |
| -CH₂-CH₂ -CH₂- | ~ 1.80 | Quintet | 2H | Methylene protons between the two other propyl carbons. |
| -NH₂ | ~ 1.50 (variable) | Broad Singlet | 2H | Amine protons; chemical shift is concentration-dependent and exchanges with D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted δ (ppm) | Justification |
| Phenyl C (quaternary) | ~ 138 | The carbon atom of the benzene ring attached to the CH₂ group. |
| Phenyl C-H | ~ 128 | Aromatic carbons. |
| -O-CH₂ -Ph | ~ 73 | Benzylic carbon attached to oxygen. |
| -O-CH₂ -CH₂- | ~ 70 | Propyl carbon attached to the ether oxygen. |
| -CH₂-NH₂ | ~ 40 | Propyl carbon attached to the nitrogen. |
| -CH₂-CH₂ -CH₂- | ~ 32 | Central propyl carbon. |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For the ¹³C spectrum, use a proton-decoupled pulse sequence.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
NMR analysis workflow.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental formula of the compound. The fragmentation pattern provides corroborating structural evidence.
Predicted Spectral Data
The nominal molecular weight of this compound is 165. Under typical soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule is expected. Under harsher conditions like Electron Ionization (EI), characteristic fragmentation is observed.
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Ion Formula | Proposed Identity | Fragmentation Pathway |
| 166 | [C₁₀H₁₆NO]⁺ | [M+H]⁺ | Protonated molecular ion (common in ESI). |
| 165 | [C₁₀H₁₅NO]⁺˙ | [M]⁺˙ | Molecular ion (common in EI). |
| 108 | [C₇H₈O]⁺˙ | [Benzyl alcohol]⁺˙ | Cleavage of the C-O bond with hydrogen rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Benzylic C-O bond cleavage (often the base peak). |
| 74 | [C₄H₁₀N]⁺ | [CH₂(CH₂)₂NH₂]⁺ | Cleavage of the benzylic C-O bond. |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | Alpha-cleavage adjacent to the amine (characteristic of primary amines). |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection into an LC-MS system.
-
Ionization: Utilize an appropriate ionization source. ESI is suitable for generating the [M+H]⁺ ion for molecular weight confirmation. EI is used for generating fragment ions for structural analysis.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection & Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment peaks. For high-resolution MS (HRMS), the exact mass is used to confirm the elemental formula.
Mass spectrometry analysis workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Expected Spectral Data
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (typically two bands) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |
| 3000 - 2850 | C-H Stretch (sp³) | Alkyl Chain | Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1495, 1450 | C=C Stretch | Aromatic Ring | Medium |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |
| 1150 - 1085 | C-O-C Stretch | Alkyl-Aryl Ether | Strong |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad |
| 750-700, 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
Experimental Protocol
-
Sample Preparation:
-
Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
KBr Pellet (for salts): If the sample is a solid salt (e.g., hydrochloride), mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press.
-
-
Background Scan: Place the sample holder (empty plates or pure KBr pellet) in the FTIR spectrometer and run a background scan.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Analysis: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to identify functional groups.
FTIR analysis workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity of this compound and quantifying it in the presence of impurities or in complex mixtures. The basic nature of the amine group presents unique challenges that can be overcome with proper method development.
Comparison of HPLC Methodologies
The primary amine in the analyte can interact with silica-based columns, causing poor peak shape (tailing), especially at low pH.[1] Several strategies can mitigate this issue.
Table 5: Comparison of HPLC Approaches for Amine Analysis
| Method | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Low pH RP-HPLC | C18, C8 | Low pH (e.g., 2-3) with TFA or formic acid. The amine is protonated. | Simple mobile phases. Good for MS compatibility (with formic acid). | Potential for severe peak tailing on older columns. Low retention. |
| High pH RP-HPLC | pH-stable C18 (e.g., hybrid silica) | High pH (e.g., 9-11) with ammonia or phosphate buffer. The amine is in its free base form. | Excellent peak shape. Good retention. | Requires specialized, pH-stable columns. Buffers are not MS-friendly. |
| Mixed-Mode HPLC | Mixed-mode (e.g., RP/Cation-Exchange) | Standard RP mobile phases. | Can provide excellent peak shape and unique selectivity for basic compounds.[1] | Columns can be more expensive and less common. |
| Derivatization | C18 | Derivatize the amine (e.g., with dansyl chloride) before injection. | Eliminates tailing issues. Can add a chromophore for better detection. | Adds extra sample preparation steps. Reaction must be complete and reproducible.[1] |
Experimental Protocol (Example: High pH RP-HPLC)
-
System Preparation:
-
Column: Use a pH-stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). Inject the sample (e.g., 10 µL) and run a suitable gradient (e.g., 5% to 95% B over 15 minutes).
-
Quantification: For purity analysis, calculate the area percent of the main peak relative to the total area of all peaks. For quantification, use a calibration curve prepared from a certified reference standard.
Logic for selecting an HPLC method for amines.
Elemental Analysis
Elemental analysis provides the relative percentages of carbon, hydrogen, and nitrogen in a pure sample. This data is used to confirm that the empirical formula matches the theoretical composition.
Table 6: Theoretical Elemental Composition for C₁₀H₁₅NO
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 10 | 120.11 | 72.69% |
| Hydrogen (H) | 1.008 | 15 | 15.12 | 9.15% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.48% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.68% |
Experimental Protocol
-
Sample Preparation: An accurately weighed, pure, and dry sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a very high temperature (≥900 °C) in the presence of excess oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.
References
Navigating Purity Analysis: A Comparative Guide to HPLC and Alternative Methods for 3-(Benzyloxy)propan-1-amine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Acid-Base Titration—for the purity assessment of 3-(Benzyloxy)propan-1-amine. The comparison is supported by detailed experimental protocols and performance data to aid in method selection and implementation.
This compound is a primary amine containing a benzyl ether functional group, making it a valuable building block in organic synthesis. Its purity is paramount as impurities can carry through to the final API, potentially affecting its pharmacological activity, stability, and safety profile. This guide explores the principles, advantages, and limitations of three distinct analytical approaches for its purity determination.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally stable organic compounds. For this compound, the presence of the benzyl group provides a strong chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Techniques
While HPLC is a versatile method, other techniques offer distinct advantages for specific applications.
Gas Chromatography (GC): For Volatile Impurities
GC is well-suited for the analysis of volatile and thermally stable compounds. This compound has a boiling point that allows for GC analysis, although derivatization is often recommended for primary amines to improve peak shape and reduce tailing.
Objective: To quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Capillary column
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol. For derivatization (optional), the sample can be reacted with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) prior to injection to improve peak symmetry.
Acid-Base Titration: For Bulk Purity Assessment
Titration is a classic, cost-effective, and highly accurate method for determining the purity of a bulk substance, provided it is the major component and has acidic or basic properties. As a primary amine, this compound can be readily assayed by titration with a standardized acid.
Objective: To determine the assay of bulk this compound.
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Stirrer
Reagents:
-
0.1 M Hydrochloric Acid (standardized)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the pH electrode and the burette tip into the solution.
-
Titrate the solution with standardized 0.1 M hydrochloric acid, recording the potential (mV) or pH as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the purity based on the volume of titrant consumed.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling, the nature of expected impurities, and the available instrumentation.
| Parameter | HPLC-UV | GC-FID | Acid-Base Titration |
| Specificity | High (separates and quantifies individual impurities) | High (for volatile impurities) | Low (titrates all basic components) |
| Sensitivity | High (ng level) | High (pg level for volatile analytes) | Low (mg level) |
| Primary Use | Purity testing and impurity profiling | Analysis of volatile impurities and residual solvents | Assay of bulk drug substance |
| Sample Throughput | High (with autosampler) | Moderate to High | Low |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Moderate |
Conclusion
For comprehensive purity analysis and impurity profiling of this compound, RP-HPLC with UV detection is the method of choice due to its high specificity and sensitivity. It allows for the separation and quantification of the main component from its non-volatile impurities.
GC-FID serves as a valuable complementary technique, particularly for the detection and quantification of volatile impurities and residual solvents that may not be amenable to HPLC analysis.
Acid-base titration offers a simple, cost-effective, and highly accurate method for the assay of the bulk material, making it suitable for routine quality control where the primary concern is the overall purity of the main component rather than the identification of individual impurities.
The selection of the most appropriate method or combination of methods will depend on the stage of drug development, the specific regulatory requirements, and the nature of the potential impurities. A thorough understanding of the capabilities of each technique is essential for ensuring the quality and safety of the final pharmaceutical product.
A Comparative Guide to the GC-MS Analysis of 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(Benzyloxy)propan-1-amine against alternative analytical methodologies. The information presented is supported by experimental data drawn from analogous compounds and established analytical principles for primary amines.
Introduction
This compound is a primary amine containing a benzyl ether moiety. The analysis of primary amines by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Derivatization is often a necessary step to improve the chromatographic properties of these compounds. This guide will explore a proposed GC-MS method, including derivatization, and compare it with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
GC-MS Analysis of this compound
Direct analysis of this compound by GC-MS is often hindered by the polar nature of the primary amine group, which can cause significant peak tailing. To overcome this, a derivatization step is highly recommended. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[1][2] This process replaces the active hydrogens on the amine with a nonpolar group, increasing the compound's volatility and improving its chromatographic behavior.[3][4]
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M+) : The molecular ion peak is expected at m/z 165.
-
Major Fragments :
-
m/z 91 : This is a very common and abundant fragment for benzyl-containing compounds, corresponding to the tropylium ion (C7H7+).
-
m/z 74 : Resulting from cleavage of the derivatized amine, a fragment corresponding to [CH2=N(COCF3)H]+.
-
m/z 30 : A common fragment for primary amines, [CH2NH2]+, though its abundance may be low after derivatization.
-
Comparison of Analytical Methods: GC-MS vs. HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on differential partitioning between a mobile and stationary phase. |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like primary amines.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Often mandatory for primary amines to improve peak shape and volatility.[1][7][8] | Can be used to enhance detection (e.g., with a UV-Vis or fluorescence detector), but not always necessary for separation. |
| Sensitivity & Selectivity | Mass spectrometry offers high sensitivity and selectivity, allowing for definitive peak identification. | Sensitivity depends on the detector used (UV, fluorescence, MS). MS detection provides high selectivity. |
| Resolution | Capillary GC columns provide high-resolution separation. | Excellent resolution can be achieved, especially with modern column technologies. |
| Typical Stationary Phase | For amines, polar columns like those with polyethylene glycol (e.g., Carbowax) or specialized amine-deactivated phases are used.[9] Common general-purpose columns include HP-5MS.[10] | Reversed-phase columns (e.g., C18) are commonly used for the analysis of amines.[11] |
| Mobile Phase | Inert carrier gas (e.g., Helium).[9][10] | A mixture of solvents, often acetonitrile and water, sometimes with modifiers like TFA or triethylamine to improve peak shape for amines.[11] |
Experimental Protocols
This protocol is a proposed method based on established procedures for the analysis of primary amines.[1][2]
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
-
To 100 µL of the sample solution in a vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.[1]
-
-
GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[10] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[10] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[10] |
| Oven Program | Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
This protocol is based on general methods for the analysis of primary amines by HPLC.[11][12]
-
Sample Preparation:
-
Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II (or equivalent) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
GC-MS with a prior derivatization step is a powerful technique for the analysis of this compound, offering high sensitivity and structural confirmation. However, for routine purity analysis where derivatization may be cumbersome, HPLC with UV detection presents a robust and straightforward alternative. The choice of method will ultimately depend on the specific analytical requirements, such as the need for definitive identification versus high-throughput screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. 3-(Benzylmethylamino)-1-propanol [webbook.nist.gov]
- 6. Benzenepropanamine [webbook.nist.gov]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic Data Comparison for 3-(Benzyloxy)propan-1-amine and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 3-(Benzyloxy)propan-1-amine and its key derivatives. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols for their synthesis and characterization.
This technical guide presents a comparative analysis of the spectroscopic data for this compound and a series of its functionalized derivatives. The derivatives include N-acetyl, N-methyl, N-benzyl, and 3-(4-chlorobenzyloxy)propan-1-amine, providing a valuable resource for their identification and characterization in research and development settings. The data is presented in a clear, tabular format to facilitate easy comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | δ (ppm) and Multiplicity |
| This compound | 7.38-7.25 (m, 5H, Ar-H), 4.51 (s, 2H, O-CH₂-Ar), 3.55 (t, J = 6.2 Hz, 2H, CH₂-O), 2.85 (t, J = 6.8 Hz, 2H, CH₂-N), 1.80 (quint, J = 6.5 Hz, 2H, CH₂-CH₂-CH₂), 1.45 (br s, 2H, NH₂) |
| N-acetyl-3-(benzyloxy)propan-1-amine | 7.36-7.26 (m, 5H, Ar-H), 5.80 (br s, 1H, NH), 4.50 (s, 2H, O-CH₂-Ar), 3.51 (t, J = 6.0 Hz, 2H, CH₂-O), 3.32 (q, J = 6.4 Hz, 2H, CH₂-N), 1.98 (s, 3H, COCH₃), 1.82 (quint, J = 6.2 Hz, 2H, CH₂-CH₂-CH₂) |
| N-methyl-3-(benzyloxy)propan-1-amine | 7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, O-CH₂-Ar), 3.52 (t, J = 6.3 Hz, 2H, CH₂-O), 2.65 (t, J = 6.9 Hz, 2H, CH₂-N), 2.45 (s, 3H, N-CH₃), 1.79 (quint, J = 6.6 Hz, 2H, CH₂-CH₂-CH₂), 1.30 (br s, 1H, NH) |
| N-benzyl-3-(benzyloxy)propan-1-amine | 7.35-7.24 (m, 10H, Ar-H), 4.50 (s, 2H, O-CH₂-Ar), 3.80 (s, 2H, N-CH₂-Ar), 3.53 (t, J = 6.2 Hz, 2H, CH₂-O), 2.72 (t, J = 6.9 Hz, 2H, CH₂-N), 1.84 (quint, J = 6.5 Hz, 2H, CH₂-CH₂-CH₂), 1.65 (br s, 1H, NH) |
| 3-(4-Chlorobenzyloxy)propan-1-amine | 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, O-CH₂-Ar), 3.52 (t, J = 6.1 Hz, 2H, CH₂-O), 2.83 (t, J = 6.7 Hz, 2H, CH₂-N), 1.78 (quint, J = 6.4 Hz, 2H, CH₂-CH₂-CH₂), 1.50 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | δ (ppm) |
| This compound | 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.0 (O-CH₂-Ar), 69.8 (CH₂-O), 40.0 (CH₂-N), 31.5 (CH₂-CH₂-CH₂) |
| N-acetyl-3-(benzyloxy)propan-1-amine | 170.5 (C=O), 138.4 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.0 (O-CH₂-Ar), 68.2 (CH₂-O), 37.5 (CH₂-N), 29.5 (CH₂-CH₂-CH₂), 23.3 (COCH₃) |
| N-methyl-3-(benzyloxy)propan-1-amine | 138.6 (Ar-C), 128.4 (Ar-CH), 127.6 (Ar-CH), 127.5 (Ar-CH), 72.9 (O-CH₂-Ar), 69.5 (CH₂-O), 49.5 (CH₂-N), 36.1 (N-CH₃), 29.8 (CH₂-CH₂-CH₂) |
| N-benzyl-3-(benzyloxy)propan-1-amine | 140.4 (Ar-C), 138.6 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 73.0 (O-CH₂-Ar), 69.6 (CH₂-O), 54.1 (N-CH₂-Ar), 47.5 (CH₂-N), 29.9 (CH₂-CH₂-CH₂) |
| 3-(4-Chlorobenzyloxy)propan-1-amine | 137.1 (Ar-C), 133.0 (Ar-C-Cl), 128.9 (Ar-CH), 128.6 (Ar-CH), 72.2 (O-CH₂-Ar), 69.6 (CH₂-O), 39.9 (CH₂-N), 31.4 (CH₂-CH₂-CH₂) |
Table 3: IR Spectroscopic Data (neat, cm⁻¹)
| Compound | Key Absorptions |
| This compound | 3360 (N-H str), 3285 (N-H str), 3030 (Ar C-H str), 2935 (C-H str), 2860 (C-H str), 1585 (N-H bend), 1495 (Ar C=C str), 1095 (C-O str) |
| N-acetyl-3-(benzyloxy)propan-1-amine | 3290 (N-H str), 3065 (Ar C-H str), 2940 (C-H str), 2865 (C-H str), 1640 (Amide I, C=O str), 1550 (Amide II, N-H bend), 1496 (Ar C=C str), 1100 (C-O str) |
| N-methyl-3-(benzyloxy)propan-1-amine | 3350 (N-H str), 3030 (Ar C-H str), 2930 (C-H str), 2855 (C-H str), 1495 (Ar C=C str), 1105 (C-O str) |
| N-benzyl-3-(benzyloxy)propan-1-amine | 3340 (N-H str), 3030 (Ar C-H str), 2930 (C-H str), 2855 (C-H str), 1495 (Ar C=C str), 1100 (C-O str) |
| 3-(4-Chlorobenzyloxy)propan-1-amine | 3365 (N-H str), 3290 (N-H str), 3030 (Ar C-H str), 2940 (C-H str), 2860 (C-H str), 1590 (N-H bend), 1490 (Ar C=C str), 1090 (C-O str), 810 (C-Cl str) |
Table 4: Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 165 | 108, 91 (base peak), 77, 58 |
| N-acetyl-3-(benzyloxy)propan-1-amine | 207 | 116, 108, 91 (base peak), 77 |
| N-methyl-3-(benzyloxy)propan-1-amine | 179 | 108, 91 (base peak), 77, 72 |
| N-benzyl-3-(benzyloxy)propan-1-amine | 255 | 164, 148, 106, 91 (base peak), 77 |
| 3-(4-Chlorobenzyloxy)propan-1-amine | 199/201 | 142/144, 125/127 (base peak), 91, 77, 58 |
Experimental Protocols
General Synthesis of this compound: 3-Amino-1-propanol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gentle heating to drive the reaction to completion.
Synthesis of N-acetyl-3-(benzyloxy)propan-1-amine: this compound is dissolved in a suitable solvent like dichloromethane, and triethylamine is added as a base. Acetic anhydride or acetyl chloride is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion.
Synthesis of N-methyl-3-(benzyloxy)propan-1-amine: This can be achieved via reductive amination of 3-(benzyloxy)propanal with methylamine or by direct alkylation of this compound with a methylating agent like methyl iodide.
Synthesis of N-benzyl-3-(benzyloxy)propan-1-amine: Reductive amination of benzaldehyde with this compound in the presence of a reducing agent like sodium borohydride is a common method.
Synthesis of 3-(4-Chlorobenzyloxy)propan-1-amine: Similar to the synthesis of the parent compound, 3-amino-1-propanol is reacted with 4-chlorobenzyl chloride in the presence of a base.
Spectroscopic Analysis:
-
NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR spectra were recorded on an FT-IR spectrometer using neat samples.
-
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Validating the Synthesis of 3-(Benzyloxy)propan-1-amine by NMR: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 3-(Benzyloxy)propan-1-amine synthesis using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the NMR spectra of the target molecule with its potential impurities, supported by experimental protocols and data visualization.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is commonly achieved through the Williamson ether synthesis, reacting 3-amino-1-propanol with benzyl bromide. While seemingly straightforward, this reaction can yield several byproducts and impurities. Therefore, rigorous analytical validation is crucial to ensure the purity and identity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural information. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its likely contaminants.
Comparative NMR Data
Successful synthesis and purification of this compound can be confirmed by the presence of characteristic peaks in the ¹H and ¹³C NMR spectra and the absence of signals corresponding to starting materials and potential byproducts. The following tables summarize the expected chemical shifts for the target compound and its impurities.
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Product) | Ar-H | 7.25-7.40 | m |
| -O-CH₂-Ar | 4.50 | s | |
| -CH₂-O- | 3.55 | t | |
| -CH₂-N | 2.85 | t | |
| -CH₂-CH₂-CH₂- | 1.80 | p | |
| -NH₂ | 1.45 (broad s) | s | |
| 3-Amino-1-propanol (Starting Material) | -CH₂-OH | 3.73 | t |
| -CH₂-NH₂ | 2.88 | t | |
| -CH₂-CH₂-CH₂- | 1.68 | p | |
| -OH, -NH₂ | variable (broad) | s | |
| Benzyl Bromide (Starting Material) | Ar-H | 7.20-7.40 | m |
| -CH₂-Br | 4.45 | s | |
| Dibenzyl Ether (Byproduct) | Ar-H | 7.30-7.40 | m |
| -O-CH₂-Ar | 4.58 | s | |
| N,N-Dibenzyl-3-(benzyloxy)propan-1-amine (Byproduct) | Ar-H | 7.20-7.40 | m |
| -O-CH₂-Ar | 4.50 | s | |
| -N-(CH₂-Ar)₂ | 3.55 | s | |
| -CH₂-O- | 3.45 | t | |
| -CH₂-N | 2.60 | t | |
| -CH₂-CH₂-CH₂- | 1.85 | p |
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Product) | Ar-C (ipso) | 138.5 |
| Ar-C | 128.4, 127.7, 127.5 | |
| -O-CH₂-Ar | 73.0 | |
| -CH₂-O- | 70.0 | |
| -CH₂-N | 40.0 | |
| -CH₂-CH₂-CH₂- | 32.0 | |
| 3-Amino-1-propanol (Starting Material) | -CH₂-OH | 63.9 |
| -CH₂-NH₂ | 42.1 | |
| -CH₂-CH₂-CH₂- | 34.5 | |
| Benzyl Bromide (Starting Material) | Ar-C (ipso) | 137.8 |
| Ar-C | 129.3, 128.8, 128.7 | |
| -CH₂-Br | 33.7 | |
| Dibenzyl Ether (Byproduct) | Ar-C (ipso) | 138.3 |
| Ar-C | 128.4, 127.8, 127.7 | |
| -O-CH₂-Ar | 72.1 | |
| N,N-Dibenzyl-3-(benzyloxy)propan-1-amine (Byproduct) | Ar-C (ipso) | 140.0, 138.5 |
| Ar-C | 129.0, 128.5, 128.2, 127.7, 127.5, 126.9 | |
| -O-CH₂-Ar | 73.0 | |
| -N-(CH₂-Ar)₂ | 58.0 | |
| -CH₂-O- | 68.0 | |
| -CH₂-N | 52.0 | |
| -CH₂-CH₂-CH₂- | 29.0 |
Note: Predicted chemical shifts for N,N-Dibenzyl-3-(benzyloxy)propan-1-amine are based on spectral data of similar compounds and may vary from experimental values.
Experimental Protocols
Synthesis of this compound
A typical synthesis involves the slow addition of benzyl bromide to a stirred solution of 3-amino-1-propanol and a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating. Following the reaction, an aqueous workup is performed to remove inorganic salts and unreacted starting materials. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
NMR Sample Preparation and Analysis
To prepare a sample for NMR analysis, dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. It is crucial that the solvent is free from residual water to avoid obscuring the amine proton signals.
For ¹H NMR analysis, a standard one-pulse experiment is sufficient. Key parameters include a spectral width of at least 10 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
Visualization of Workflows
To further clarify the process, the following diagrams illustrate the synthesis and analysis workflows.
By carefully following these protocols and comparing the acquired NMR data with the provided reference tables, researchers can confidently validate the successful synthesis and purity of this compound, ensuring the quality of this important chemical intermediate for downstream applications.
comparing the reactivity of 3-(Benzyloxy)propan-1-amine to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-(benzyloxy)propan-1-amine with structurally similar compounds. The information presented is supported by established chemical principles and includes experimental data to facilitate informed decisions in synthetic chemistry and drug development.
Introduction to this compound
This compound, with the chemical structure C₆H₅CH₂O(CH₂)₃NH₂, is a primary amine that incorporates a flexible propyloxy linker and a bulky benzyloxy group. This unique combination of features makes it a valuable building block in medicinal chemistry for synthesizing analogs of neurotransmitters and enzyme inhibitors.[1] Understanding its reactivity profile in comparison to other primary amines is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom.[2] This is influenced by several factors, including electronic effects (both inductive and resonance), steric hindrance, and the hybridization of the nitrogen atom.[3] This guide will explore how the interplay of these factors affects the performance of this compound in common amine-based reactions relative to other amines.
Factors Influencing Amine Reactivity
The chemical behavior of amines is dictated by the nitrogen's lone pair of electrons, which allows them to act as both bases and nucleophiles. The key factors determining their reactivity are summarized below.
Caption: Key factors governing the reactivity of amines.
Comparative Analysis of Reactivity
To contextualize the reactivity of this compound, we will compare it against four other amines:
-
Propan-1-amine: An aliphatic amine without the benzyloxy group, serving as a baseline.
-
3-Methoxypropan-1-amine: To compare the electronic influence of a benzyloxy versus a methoxy group.
-
N-Methyl-3-(benzyloxy)propan-1-amine: A secondary amine version to assess the impact of N-substitution.[1]
-
Aniline: An aromatic amine to highlight the difference between aliphatic and aromatic systems.
Basicity (Protonation)
Basicity, measured by the pKa of the conjugate acid (R-NH₃⁺), is a direct indicator of the nitrogen lone pair's availability to accept a proton.[4] Higher pKa values correspond to stronger basicity. Alkyl groups are electron-donating, which increases electron density on the nitrogen and enhances basicity compared to ammonia.[2] Conversely, electron-withdrawing groups decrease basicity.[3]
The ether oxygen in this compound exerts a modest electron-withdrawing inductive effect (-I effect), which is expected to reduce the basicity compared to a simple alkylamine like propan-1-amine. Aromatic amines like aniline are significantly weaker bases because the nitrogen's lone pair is delocalized into the benzene ring, making it less available for protonation.[4][5]
Table 1: Comparison of Basicity
| Compound | Structure | Class | Expected pKa (of conjugate acid) | Rationale for Basicity |
|---|---|---|---|---|
| This compound | C₆H₅CH₂O(CH₂)₃NH₂ | Primary, Aliphatic | ~10.4 | Electron-withdrawing -I effect from the ether oxygen slightly reduces basicity.[3] |
| Propan-1-amine | CH₃CH₂CH₂NH₂ | Primary, Aliphatic | 10.7 | Electron-donating propyl group increases basicity relative to ammonia.[2] |
| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | Primary, Aliphatic | ~10.5 | Similar to the target compound, with a slightly less bulky ether group. |
| N-Methyl-3-(benzyloxy)propan-1-amine | C₆H₅CH₂O(CH₂)₃NHCH₃ | Secondary, Aliphatic | ~10.8 | The additional methyl group is electron-donating, increasing basicity over the primary amine.[2] |
| Aniline | C₆H₅NH₂ | Primary, Aromatic | 4.6 | Lone pair is delocalized into the benzene ring, significantly reducing basicity.[5] |
Note: pKa values are approximate and can vary slightly with measurement conditions.
Acylation (Amide Bond Formation)
Table 2: Comparative Reactivity in Acylation
| Compound | Relative Reactivity | Expected Yield (with Acetyl Chloride) | Notes |
|---|---|---|---|
| This compound | High | >85% | The primary amine is highly nucleophilic. A reported acylation using DCC/HOBt coupling gave an 85% yield.[7] |
| Propan-1-amine | Very High | >90% | Less steric hindrance and slightly higher basicity lead to very high reactivity.[8] |
| 3-Methoxypropan-1-amine | High | >85% | Reactivity is expected to be very similar to the target compound. |
| N-Methyl-3-(benzyloxy)propan-1-amine | High | >85% | Secondary amines are highly reactive nucleophiles.[6] |
Alkylation
Table 3: Comparative Reactivity in Alkylation
| Compound | Relative Reactivity | Major Products (with excess CH₃I) | Notes |
|---|---|---|---|
| This compound | High | Mixture of secondary, tertiary amines and quaternary salt | Prone to over-alkylation, making it difficult to isolate the mono-alkylated product.[6] |
| Propan-1-amine | Very High | Mixture of secondary, tertiary amines and quaternary salt | Highly susceptible to over-alkylation. |
| 3-Methoxypropan-1-amine | High | Mixture of secondary, tertiary amines and quaternary salt | Reactivity profile is similar to the target compound. |
| N-Methyl-3-(benzyloxy)propan-1-amine | High | Mixture of tertiary amine and quaternary salt | Reacts to form the tertiary amine, which can be further alkylated. |
| Aniline | Low | Mono- and di-alkylated products | Less reactive, allowing for better control under specific conditions. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These are general procedures and may require optimization for specific substrates.
Protocol 1: Acylation of this compound with an Acid Chloride
References
- 1. 3-(benzyloxy)-N-methylpropan-1-amine | 188878-41-3 | Benchchem [benchchem.com]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. emilylearning.com [emilylearning.com]
- 5. savemyexams.com [savemyexams.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. This compound | 16728-64-6 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
Navigating the Synthesis of 3-(Benzyloxy)propan-1-amine: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-(Benzyloxy)propan-1-amine, a valuable building block in the synthesis of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of three distinct routes, offering detailed experimental protocols, quantitative data, and a comparative assessment to inform your synthetic strategy.
The selection of an optimal synthetic route is a critical decision in chemical synthesis, balancing factors such as yield, cost of starting materials, reaction conditions, and safety and environmental impact. This guide explores three primary strategies for the synthesis of this compound:
-
Route 1: Direct Benzylation of 3-Amino-1-propanol
-
Route 2: Synthesis via 3-(Benzyloxy)-1-propanol Intermediate
-
Route 3: Synthesis via 3-(Benzyloxy)propanenitrile Intermediate
Comparative Analysis of Synthetic Routes
A summary of the key quantitative data for the three synthetic pathways is presented below to facilitate a clear comparison. The cost analysis is based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
| Parameter | Route 1: Direct Benzylation | Route 2: Via Alcohol Intermediate | Route 3: Via Nitrile Intermediate |
| Starting Materials | 3-Amino-1-propanol, Benzyl Bromide, Sodium Hydride | 1,3-Propanediol, Benzyl Chloride/Bromide, Tosyl Chloride, Sodium Azide, LAH | 3-Chloropropanol, Sodium Cyanide, Benzyl Bromide, LAH |
| Number of Steps | 1 | 3 | 3 |
| Overall Yield (Estimated) | ~8% | 50-60% | 40-50% |
| Estimated Cost per Gram | High (due to low yield) | Moderate | Moderate to High |
| Key Advantages | Most direct route | Good yield for alcohol intermediate | Established nitrile reduction methods |
| Key Disadvantages | Very low reported yield | Multiple steps | Use of highly toxic cyanide |
| Safety & Environmental Concerns | Use of flammable sodium hydride | Use of tosyl chloride and sodium azide (potentially explosive) | Use of highly toxic sodium cyanide, flammable LAH |
Experimental Protocols
Route 1: Direct Benzylation of 3-Amino-1-propanol
This one-step approach involves the direct reaction of 3-amino-1-propanol with a benzylating agent. While straightforward in concept, this route is often plagued by low yields due to competing N- and O-benzylation and over-alkylation.
Experimental Protocol:
A solution of 3-amino-1-propanol in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base like sodium hydride at room temperature to deprotonate both the hydroxyl and amino groups. Benzyl bromide is then added to the reaction mixture. The reaction is stirred for several hours, followed by an aqueous workup and purification by column chromatography. A previously reported yield for this reaction is as low as 8.3%.[1]
Route 2: Synthesis via 3-(Benzyloxy)-1-propanol Intermediate
This three-step route begins with the synthesis of 3-(benzyloxy)-1-propanol, which is then converted to the desired amine. This pathway generally offers higher overall yields compared to the direct benzylation.
Step 1: Synthesis of 3-(Benzyloxy)-1-propanol
Two effective methods for this step are:
-
Method A (from Benzyl Chloride): 1,3-Propanediol is reacted with benzyl chloride in the presence of a base like potassium hydroxide. This method has a reported yield of approximately 77%.[2]
-
Method B (from Benzyl Bromide): 1,3-Propanediol is treated with benzyl bromide and a base such as potassium tert-butoxide in THF. This procedure has a reported yield of around 70%.[1]
Experimental Protocol (Method A):
To a flask containing 1,3-propanediol, solid potassium hydroxide is added to remove residual water. The mixture is heated, and benzyl chloride is added dropwise. The reaction temperature is then raised and maintained for a few hours. After cooling, the product is extracted and purified by distillation to yield 3-(benzyloxy)-1-propanol.[2]
Step 2: Conversion of Alcohol to an Amine Precursor
The hydroxyl group of 3-(benzyloxy)-1-propanol is a poor leaving group and must be activated. Two common strategies are:
-
Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the corresponding tosylate.
-
Mitsunobu Reaction: The alcohol is reacted with phthalimide, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5] This reaction proceeds with an inversion of stereochemistry if a chiral alcohol is used.
Experimental Protocol (Tosylation):
To a solution of 3-(benzyloxy)-1-propanol in dichloromethane, a base such as 4-dimethylaminopyridine (DMAP) is added, and the mixture is cooled. p-Toluenesulfonyl chloride is then added, and the reaction is stirred until completion. The resulting tosylate is isolated after an aqueous workup.
Step 3: Formation of the Amine
-
From Tosylate: The tosylate can be converted to the amine by reaction with a nucleophilic nitrogen source. A common method involves reaction with sodium azide to form an alkyl azide, followed by reduction to the primary amine using a reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation.
-
From Phthalimide (Gabriel Synthesis): The N-alkylphthalimide from the Mitsunobu reaction is treated with hydrazine hydrate to cleave the phthalimide group and liberate the primary amine.[6][7][8][9]
Experimental Protocol (Azide Route):
The tosylate of 3-(benzyloxy)-1-propanol is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and treated with sodium azide. The reaction is heated to facilitate the SN2 displacement. The resulting azide is then reduced, for example, with lithium aluminum hydride in THF, to yield this compound.
Route 3: Synthesis via 3-(Benzyloxy)propanenitrile Intermediate
This route involves the formation of a nitrile intermediate, which is then reduced to the primary amine.
Step 1: Synthesis of 3-Hydroxypropanenitrile
3-Chloropropanol is reacted with sodium cyanide in a suitable solvent to produce 3-hydroxypropanenitrile. This reaction should be performed with extreme caution due to the high toxicity of cyanide salts.
Step 2: Benzylation of 3-Hydroxypropanenitrile
The hydroxyl group of 3-hydroxypropanenitrile is then protected with a benzyl group. This can be achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF.
Step 3: Reduction of 3-(Benzyloxy)propanenitrile
The nitrile group is reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride in an ether solvent is typically used for this transformation.
Experimental Protocol (Nitrile Reduction):
3-(Benzyloxy)propanenitrile dissolved in an anhydrous ether solvent like THF is added dropwise to a stirred suspension of lithium aluminum hydride at a reduced temperature. After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed to ensure complete reduction. Careful quenching of the excess LAH is followed by an aqueous workup to isolate the this compound.
Logical Workflow for Route Selection
The choice of the most suitable synthetic route depends on several factors, including the desired scale of the synthesis, available equipment, cost constraints, and safety considerations. The following diagram illustrates a decision-making workflow for selecting the optimal synthetic pathway.
Caption: Decision workflow for selecting a synthetic route.
Synthetic Pathway Overview
The three synthetic routes are summarized in the following diagram, highlighting the key transformations.
Caption: Overview of the three main synthetic routes.
Conclusion
Based on the available data, Route 2, proceeding through the 3-(benzyloxy)-1-propanol intermediate, presents the most favorable cost-benefit profile for the synthesis of this compound. While it involves more steps than the direct benzylation of 3-amino-1-propanol, the significantly higher overall yield makes it more economical, especially for larger-scale production. The synthesis of the alcohol intermediate is well-established with good yields. The subsequent conversion to the amine can be achieved through reliable methods such as tosylation followed by amination or via a Mitsunobu/Gabriel synthesis sequence.
Route 1 suffers from a prohibitively low yield, making it impractical for most applications. Route 3, while a viable alternative, involves the use of highly toxic sodium cyanide, which requires stringent safety precautions and may not be desirable from an environmental and process safety perspective.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization. However, for a balance of yield, cost, and practicality, Route 2 is the recommended pathway for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to 3-(Benzyloxy)propan-1-amine Derivatives as Antiproliferative Agents
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is unceasing. 3-(Benzyloxy)propan-1-amine has emerged as a versatile building block in medicinal chemistry, primarily recognized for its role in the synthesis of more complex bioactive molecules. This guide provides a comparative analysis of a series of its derivatives, specifically N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, and evaluates their performance as antiproliferative agents against various cancer cell lines. The data presented herein is juxtaposed with doxorubicin, a well-established chemotherapeutic agent, to offer a clear benchmark for their efficacy.
Performance Comparison of Antiproliferative Activity
Recent studies have focused on the synthesis and evaluation of novel propanamide derivatives of 3-(benzyloxyquinoxalin-2-yl) as potential anticancer drugs.[1][2][3][4] A series of eleven such compounds were synthesized and tested for their ability to inhibit the growth of four human cancer cell lines: HeLa (cervical cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[1][2] The antiproliferative activity was quantified by determining the half-maximal inhibitory concentration (IC50), with the results summarized in the table below.
| Compound | HeLa IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| Doxorubicin (Reference) | 8.87 ± 0.6 | 5.57 ± 0.4 | 4.17 ± 0.2 | Not Reported |
| Compound 6k | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 | 12.17 ± 0.9 |
| Compound 2 | < 50 | < 50 | < 50 | < 50 |
| Compound 4 | < 50 | < 50 | < 50 | < 50 |
| Compound 6f | < 50 | < 50 | < 50 | < 50 |
| Compound 6g | < 50 | < 50 | < 50 | < 50 |
| Compound 6i | < 50 | < 50 | < 50 | < 50 |
| Compound 3 | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6a | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6b | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6c | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6d | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6e | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6h | 50-100 | 50-100 | 50-100 | 50-100 |
| Compound 6j | 50-100 | 50-100 | 50-100 | 50-100 |
| Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[1][2] |
Among the synthesized compounds, Compound 6k demonstrated the highest potency across all tested cell lines, with IC50 values comparable to doxorubicin.[1][2][3] Several other compounds (2, 4, 6f, 6g, and 6i) also exhibited good activity with IC50 values below 50 µM.[1] The remaining compounds showed moderate to weak activity.[1]
Mechanistic Insights and In Silico Analysis
To elucidate the mechanism of action, in silico docking studies were performed. These studies suggest that the antiproliferative activity of these quinoxaline derivatives stems from the inhibition of Histone Deacetylase 6 (HDAC6).[2][3] Specifically, the compounds are predicted to bind to the unique zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6.[2][3] This interaction highlights a distinct mechanism of action that could be leveraged for the development of more selective anticancer therapies.
Caption: Proposed mechanism of action for the antiproliferative effects of the quinoxaline derivatives.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-amino-1-propanol with benzyl bromide.[5]
-
A 60% sodium hydride dispersion (0.1 mol) is carefully added to a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous tetrahydrofuran (THF, 150 mL) at room temperature.[5]
-
The mixture is stirred under a nitrogen atmosphere for 30 minutes.[5]
-
Benzyl bromide (0.1 mol) is then added, and the reaction is stirred at room temperature for an additional 10 hours.[5]
-
The reaction mixture is concentrated under vacuum.[5]
-
The resulting residue is partitioned between a 1N aqueous hydrochloric acid solution and dichloromethane (CH2Cl2).[5]
-
The aqueous layer is then basified to pH 10 with a 10% aqueous sodium hydroxide solution and extracted three times with dichloromethane.[5]
-
The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated in vacuo.[5]
-
The crude product is purified by silica gel column chromatography using a dichloromethane/methanol solvent system to yield 3-(benzyloxy)propylamine.[5]
Caption: Workflow for the synthesis of this compound.
Synthesis of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides
The synthesis of the target propanamide derivatives is a multi-step process starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate.[1]
-
Benzylation: Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate is reacted with benzyl chloride to produce the corresponding benzyloxy derivative.[1]
-
Hydrazinolysis: The resulting ester is then treated with hydrazine to form 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide.[1]
-
Azide Coupling: The propanhydrazide is converted to an azide intermediate, which is then coupled with a variety of primary and secondary amines to yield the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[1]
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HeLa, HCT-116, MCF-7, and PC-3) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Conclusion
Derivatives of this compound, particularly the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have demonstrated significant potential as antiproliferative agents. The lead compound, 6k, exhibits efficacy comparable to the established anticancer drug doxorubicin in several cancer cell lines.[1][2] The proposed mechanism of action, involving the inhibition of HDAC6, presents a promising avenue for the development of novel and selective cancer therapies.[2][3] Further optimization of this scaffold could lead to the discovery of even more potent and clinically relevant drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Test… [ouci.dntb.gov.ua]
- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16728-64-6 [chemicalbook.com]
A Researcher's Guide to Stereochemical Assessment of 3-(Benzyloxy)propan-1-amine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of characterizing chiral molecules such as 3-(benzyloxy)propan-1-amine derivatives. The spatial arrangement of atoms in these molecules can significantly influence their pharmacological and toxicological properties. This guide provides a comparative overview of key analytical techniques for assessing the stereochemistry of this class of compounds, complete with experimental data and detailed protocols.
The primary methods for determining the enantiomeric purity and absolute configuration of this compound derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents, and Single-Crystal X-ray Crystallography. Each technique offers distinct advantages and is suited to different stages of the research and development process.
Comparative Analysis of Analytical Techniques
The choice of analytical method for stereochemical assessment depends on factors such as the required accuracy, sample throughput, and the specific structural features of the this compound derivative. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms. |
| Primary Output | Enantiomeric excess (ee%), retention times (t_R_), resolution (R_s_). | Enantiomeric excess (ee%), chemical shift non-equivalence (Δδ). | Absolute configuration, bond lengths, and angles. |
| Sample Requirement | Typically in the microgram to milligram range. | Milligram quantities. | A suitable single crystal (can be challenging to obtain). |
| Throughput | High; multiple samples can be run automatically. | Moderate; sample preparation is required for each analysis. | Low; crystal growth and data collection can be time-consuming. |
| Destructive? | Generally non-destructive, sample can be recovered. | Non-destructive. | Non-destructive to the crystal. |
Note: The data presented in the following tables is illustrative and intended to demonstrate the typical results obtained with each technique. Actual experimental values will vary depending on the specific derivative and experimental conditions.
Chiral HPLC Performance Data (Illustrative)
| Derivative | Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol:DEA) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (R_s_) | Enantiomeric Excess (ee%) |
| This compound | Chiralpak® AD-H | 90:10:0.1 | 8.5 | 10.2 | 2.1 | 98 |
| N-Methyl-3-(benzyloxy)propan-1-amine | Chiralcel® OD-H | 95:5:0.1 | 12.1 | 13.5 | 1.8 | 95 |
| N-Acetyl-3-(benzyloxy)propan-1-amine | Lux® Cellulose-1 | 85:15:0.1 | 9.8 | 11.5 | 2.5 | >99 |
Chiral NMR Performance Data with (S)-BINOL as CSA (Illustrative)
| Derivative | Analyte Concentration (mM) | CSA Concentration (mM) | Monitored Proton Signal | Chemical Shift (R)-enantiomer (ppm) | Chemical Shift (S)-enantiomer (ppm) | Chemical Shift Difference (Δδ, Hz) | Enantiomeric Excess (ee%) |
| This compound | 10 | 20 | -CH(NH₂) | 3.15 | 3.18 | 12 | 96 |
| N-Methyl-3-(benzyloxy)propan-1-amine | 10 | 20 | -NCH₃ | 2.45 | 2.48 | 12 | 94 |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a this compound derivative.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
Reagents:
-
HPLC-grade hexane, isopropanol, and diethylamine (DEA).
-
Sample of the this compound derivative.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10:0.1 Hexane:Isopropanol:DEA). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
-
Injection: Inject a suitable volume of the sample (e.g., 10 µL) onto the column.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of a this compound derivative by inducing chemical shift non-equivalence between the enantiomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral solvating agent (CSA), e.g., (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL).
-
Sample of the this compound derivative.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte (e.g., 0.05 mmol) in approximately 0.6 mL of CDCl₃.
-
Add the chiral solvating agent (e.g., 0.1 mmol of (S)-BINOL).
-
Shake the tube for about 30 seconds to ensure thorough mixing.[1]
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows baseline separation for the two enantiomers.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess (ee%) from the ratio of the integrals.
-
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a chiral this compound derivative.
Procedure:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure derivative of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.
References
Safety Operating Guide
Essential Safety and Operational Guide for 3-(Benzyloxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3-(Benzyloxy)propan-1-amine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound presents potential hazards associated with its primary amine and ether functional groups.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[3][4][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 standards should be worn.[6][7] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[6][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[2][5][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[5][9] A flame-resistant lab coat should be worn when handling larger quantities.[6][9] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[8] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation.[5][6][9] |
| Respirator | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][8] |
Operational and Disposal Plans
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][4]
-
Due to the ether linkage, there is a potential for peroxide formation. Containers should be dated upon receipt and opening.[6][9] Store away from light.[6]
Spill and Exposure Procedures
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite).[1][8] The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[5][8]
-
Skin Contact: Should the chemical come into contact with your skin, wash the affected area immediately with soap and plenty of water and remove any contaminated clothing.[5][10]
-
Eye Contact: In case of eye contact, flush the eyes with water for at least 15 minutes.[7][10] Seek immediate medical attention.[2][7]
-
Inhalation: If inhaled, move the individual to fresh air.[2][5] If they are not breathing, provide artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]
Waste Disposal
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[5]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[5][8]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[5] All waste containers must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[11]
Experimental Workflow
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


